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  • Product: Methyl 7-fluoro-1-benzothiophene-2-carboxylate
  • CAS: 550998-54-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 7-fluoro-1-benzothiophene-2-carboxylate

Abstract This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl 7-fluoro-1-benzothiophene-2-carboxylate. As a fluorinated heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of Methyl 7-fluoro-1-benzothiophene-2-carboxylate. As a fluorinated heterocyclic compound, it represents a scaffold of significant interest in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, offers a detailed, plausible synthetic route with mechanistic insights, and explores its potential based on the known bioactivities of related benzothiophene derivatives. The strategic incorporation of a fluorine atom and a methyl ester group onto the benzothiophene core imparts unique electronic and steric properties, which are discussed in the context of drug design and molecular engineering. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this and similar molecular entities.

Introduction: The Significance of Fluorinated Benzothiophenes

The benzothiophene scaffold is a prominent bicyclic aromatic heterocycle, integral to the structure of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1] The benzothiophene core is present in several marketed drugs, such as the leukotriene inhibitor Zileuton and the selective estrogen receptor modulator Raloxifene.[1]

The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Specifically, fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by modulating the acidity and basicity of nearby functional groups.[2][3]

Methyl 7-fluoro-1-benzothiophene-2-carboxylate combines these key features: a privileged benzothiophene nucleus, a strategically placed fluorine atom, and a methyl ester group that can serve as a handle for further chemical modifications. This unique combination makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Profile

Core Properties

Precise experimental data for Methyl 7-fluoro-1-benzothiophene-2-carboxylate is not extensively reported in publicly accessible literature. However, its fundamental properties can be reliably computed and are summarized in Table 1.

PropertyValueSource
IUPAC Name methyl 7-fluoro-1-benzothiophene-2-carboxylatePubChem[4]
CAS Number 550998-54-4PubChem[4]
Molecular Formula C₁₀H₇FO₂SPubChem[4]
Molecular Weight 210.23 g/mol PubChem[4]
Canonical SMILES COC(=O)C1=CC2=C(S1)C(=CC=C2)FPubChem[4]
InChIKey NOARBDNEINIRHZ-UHFFFAOYSA-NPubChem[4]
Appearance Expected to be a solid at room temperature.Inferred
Solubility Expected to be soluble in common organic solvents like DCM, EtOAc, and acetone.Inferred

Table 1: Core physicochemical properties of Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

Spectroscopic Signature

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The fluorine at position 7 will cause splitting of the adjacent proton signals.

  • Thiophene Proton (1H): The proton at position 3 of the thiophene ring is expected to appear as a singlet in the aromatic region.

  • Methyl Protons (3H): The methyl ester protons will appear as a sharp singlet, likely around δ 3.9 ppm.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: The ester carbonyl carbon will have a characteristic chemical shift in the range of δ 160-170 ppm.[6]

  • Aromatic and Thiophene Carbons: Multiple signals will be present in the aromatic region (δ 110-150 ppm). The carbon directly bonded to fluorine will show a large coupling constant (¹JCF).

  • Methyl Carbon: The methyl carbon of the ester group will appear upfield, typically around δ 52 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected around 1720 cm⁻¹.

  • C-F Stretch: A strong absorption in the region of 1000-1100 cm⁻¹ will indicate the presence of the carbon-fluorine bond.

  • Aromatic C=C Stretch: Medium to weak absorptions are expected around 1600 cm⁻¹.

  • C-O Stretch: Bands corresponding to the ester C-O stretching will be present around 1100-1300 cm⁻¹.[6]

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 210, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Considerations

A robust and plausible synthetic pathway to Methyl 7-fluoro-1-benzothiophene-2-carboxylate can be designed based on established methodologies for constructing the benzothiophene ring system, such as the Friedländer annulation or related condensation reactions.[7] A likely precursor would be 7-Fluorobenzo[b]thiophene-2-carboxylic acid.[8]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from commercially available precursors.

G cluster_0 Step 1: Benzothiophene Ring Formation cluster_1 Step 2: Esterification A 2-Fluoro-6-mercaptobenzaldehyde C 7-Fluoro-1-benzothiophene-2-carboxylic acid A->C Base-catalyzed condensation (e.g., NaOMe) B Methyl chloroacetate B->C D 7-Fluoro-1-benzothiophene-2-carboxylic acid F Methyl 7-fluoro-1-benzothiophene-2-carboxylate D->F Acid catalyst (e.g., H₂SO₄) or Thionyl chloride (SOCl₂) E Methanol (MeOH) E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 7-Fluorobenzo[b]thiophene-2-carboxylic acid

  • Rationale: This step involves a base-catalyzed condensation reaction to construct the benzothiophene ring. Sodium methoxide acts as a base to deprotonate the thiol, which then undergoes nucleophilic substitution with methyl chloroacetate, followed by intramolecular cyclization and saponification.

  • Procedure:

    • To a solution of 2-fluoro-6-mercaptobenzaldehyde (1.0 eq) in anhydrous methanol, sodium methoxide (2.2 eq) is added portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Methyl chloroacetate (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

    • After cooling, the reaction is quenched by the addition of water, and the methanol is removed under reduced pressure.

    • The aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with water, and dried to yield 7-Fluorobenzo[b]thiophene-2-carboxylic acid.[8]

Step 2: Synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate

  • Rationale: This is a standard Fischer esterification reaction. A catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.

  • Procedure:

    • 7-Fluorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) is dissolved in an excess of anhydrous methanol.

    • A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added.

    • The mixture is heated to reflux and stirred for 8-12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

    • Purification by column chromatography on silica gel provides the pure Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

Reaction Mechanism Visualization

G cluster_esterification Fischer Esterification Mechanism R-COOH Carboxylic Acid Protonated_Acid Protonated Carbonyl R-COOH->Protonated_Acid + H⁺ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + MeOH MeOH Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Water Leaves Proton_Transfer->Water_Leaving - H₂O Ester_Cation Protonated Ester Water_Leaving->Ester_Cation Final_Ester Methyl Ester (R-COOMe) Ester_Cation->Final_Ester - H⁺

Caption: Mechanism of the acid-catalyzed esterification step.

Potential Applications in Research and Drug Development

The structural features of Methyl 7-fluoro-1-benzothiophene-2-carboxylate make it a highly attractive starting material for the synthesis of new chemical entities with therapeutic potential.

  • Antimicrobial Agents: Benzothiophene derivatives have shown promise as antimicrobial agents. The acylhydrazone derivatives of benzothiophenes, for instance, have been investigated for their activity against multidrug-resistant Staphylococcus aureus.[9] The title compound can be readily converted to the corresponding hydrazide and subsequently to a library of acylhydrazones for antimicrobial screening.

  • Anticancer and Kinase Inhibitors: The benzothiophene core is found in various compounds with anticancer properties.[1] The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with various amines to generate amide libraries for screening against different cancer cell lines and protein kinases.

  • Anti-inflammatory and Analgesic Agents: Certain benzothiophene derivatives possess anti-inflammatory and analgesic activities.[9] The fluorine atom can enhance the potency and metabolic stability of these compounds, making the 7-fluoro analogue a promising scaffold for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

  • Organic Materials: Benzothiophene-based molecules are also used in the development of organic semiconductors and photoelectric materials.[10] The electronic properties of the title compound, modulated by the fluorine atom, could be exploited in the design of new materials for organic electronics.

Safety and Handling

While specific toxicity data for Methyl 7-fluoro-1-benzothiophene-2-carboxylate is unavailable, general precautions for handling laboratory chemicals should be observed. Based on the parent compound, 7-fluoro-1-benzothiophene, the following hazards may be anticipated[11]:

  • Harmful if swallowed (H302).[11]

  • Harmful in contact with skin (H312).[11]

  • Causes skin irritation (H315).[11]

  • Causes serious eye irritation (H319).[11]

  • Harmful if inhaled (H332).[11]

  • May cause respiratory irritation (H335).[11]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a synthetically versatile and medicinally relevant molecule. Its core structure combines the proven biological significance of the benzothiophene scaffold with the strategic advantages of fluorination. This guide has provided a detailed overview of its known and predicted properties, a plausible and detailed synthetic protocol, and an exploration of its potential applications. As research into fluorinated heterocycles continues to expand, this compound stands out as a valuable building block for the discovery and development of next-generation pharmaceuticals and advanced materials.

References

  • ChemSynthesis. (n.d.). methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. Retrieved from [Link]

  • Ruso, S., et al. (2013). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2013(3), M797. Available at: [Link]

  • PubChem. (n.d.). 7-Fluoro-1-benzothiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, S., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds. IntechOpen. Available at: [Link]

  • PubChem. (n.d.). Methyl 7-fluoro-1-benzothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Geronikaki, A., et al. (2021). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 26(11), 3192. Available at: [Link]

  • ACS Publications. (2026). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters.
  • MDPI. (2013). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2013(3), M797. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 243-249. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 14(7), 1198-1236. Available at: [Link]

  • Spectra Problem #7 Solution. (n.d.). Retrieved from [Link]

  • ResearchGate. (2018). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester... Pharmaceutical Chemistry Journal. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to Methyl 7-fluoro-1-benzothiophene-2-carboxylate (CAS 550998-54-4)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 7-fluoro-1-benzothiophene-2-carboxylate, a fluorinated heterocyclic compound of si...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 7-fluoro-1-benzothiophene-2-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the benzothiophene scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details the synthesis, key chemical and physical properties, reactivity, and potential applications of this compound, with a particular focus on its role as a versatile building block in drug discovery. Experimental protocols and mechanistic insights are provided to offer a practical and in-depth understanding for researchers in the field.

Introduction: The Significance of Fluorinated Benzothiophenes

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[1] The introduction of fluorine into organic molecules is a well-established strategy in drug design to modulate various properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Consequently, fluorinated benzothiophenes, such as Methyl 7-fluoro-1-benzothiophene-2-carboxylate, represent a promising class of compounds for the development of novel therapeutics.[4][5]

The subject of this guide, Methyl 7-fluoro-1-benzothiophene-2-carboxylate (CAS 550998-54-4), combines the established biological relevance of the benzothiophene moiety with the advantageous physicochemical alterations conferred by the fluorine substituent at the 7-position. This strategic fluorination can influence the electronic environment of the entire molecule, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Methyl 7-fluoro-1-benzothiophene-2-carboxylate is fundamental for its effective use in research and development.

PropertyValueSource
CAS Number 550998-54-4[6]
Molecular Formula C₁₀H₇FO₂S[6]
Molecular Weight 210.23 g/mol [6]
Appearance White to off-white solid
Melting Point 255-258 °C (for the corresponding carboxylic acid)[7]
XLogP3 3.2[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 2[6]

Synthesis and Mechanistic Considerations

The synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate is typically achieved through a two-step process: the construction of the 7-fluorobenzothiophene-2-carboxylic acid core, followed by its esterification.

Synthesis of 7-Fluorobenzothiophene-2-carboxylic Acid

Conceptual Synthetic Pathway:

Synthesis_of_7-Fluorobenzothiophene-2-carboxylic_acid start Substituted 2-Fluorothiophenol intermediate1 Thioether Intermediate start->intermediate1 Nucleophilic Substitution reagent1 α-Halo-ester or α-Halo-acid reagent1->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization e.g., Friedel-Crafts Acylation product 7-Fluorobenzothiophene- 2-carboxylic Acid cyclization->product

Caption: Conceptual workflow for the synthesis of the carboxylic acid precursor.

A likely synthetic approach would involve the reaction of a suitably protected 2-fluorothiophenol derivative with an appropriate three-carbon electrophile, followed by an intramolecular cyclization to form the benzothiophene ring system. Subsequent functional group manipulations would then yield the desired carboxylic acid.

Esterification to Methyl 7-fluoro-1-benzothiophene-2-carboxylate

The conversion of the carboxylic acid to its corresponding methyl ester is a standard and well-documented chemical transformation. The Fischer esterification is a classic and efficient method for this purpose.[8][9]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-Fluorobenzo[b]thiophene-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the reaction mixture.[8]

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, for instance, ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of the ester regenerates the acid catalyst and affords the final product.[8]

Fischer_Esterification_Mechanism RCOOH R-COOH Protonated_RCOOH R-C(=O+H)OH RCOOH->Protonated_RCOOH Protonation H_plus H+ H_plus->Protonated_RCOOH Tetrahedral_Intermediate R-C(OH)(O+H2)OCH3 Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic Attack MeOH CH3OH MeOH->Tetrahedral_Intermediate Protonated_Ester R-C(=O+H)OCH3 Tetrahedral_Intermediate->Protonated_Ester Elimination of H2O H2O H2O Tetrahedral_Intermediate->H2O Protonated_Ester->H_plus Ester R-COOCH3 Protonated_Ester->Ester Deprotonation

Caption: Simplified mechanism of Fischer esterification.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of Methyl 7-fluoro-1-benzothiophene-2-carboxylate is primarily centered around the ester functionality and the aromatic benzothiophene ring system.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the facile conversion to other functional groups, such as amides, which are prevalent in many drug molecules.

  • Electrophilic Aromatic Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents and the electron-donating/withdrawing nature of the thiophene and benzene rings. The fluorine atom at the 7-position will exert a deactivating, ortho-, para-directing effect on the benzene ring.

  • Nucleophilic Aromatic Substitution: While less common for the benzothiophene ring itself, the presence of the electron-withdrawing fluorine atom may render the aromatic ring more susceptible to nucleophilic aromatic substitution under specific conditions.

The structural features of Methyl 7-fluoro-1-benzothiophene-2-carboxylate make it an attractive starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications. The benzothiophene scaffold is known to interact with a range of biological targets, and the introduction of diverse substituents via the carboxylic ester functionality allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[5]

Spectroscopic Characterization

While specific, publicly available spectra for Methyl 7-fluoro-1-benzothiophene-2-carboxylate are limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, with coupling patterns influenced by the fluorine atom. A singlet corresponding to the methyl ester protons would be observed in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the benzothiophene core, and the methyl carbon of the ester group. The carbon atoms bonded to or in proximity to the fluorine atom will exhibit C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom at the 7-position, with its chemical shift providing information about its electronic environment.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1720-1740 cm⁻¹. Absorptions corresponding to C-F stretching and aromatic C-H and C=C vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (210.23 g/mol ), along with characteristic fragmentation patterns.

Conclusion

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, utilizes well-established chemical transformations. The presence of the fluorine atom and the ester functionality provides multiple avenues for further chemical modification, enabling the creation of diverse libraries of compounds for biological screening. This in-depth technical guide serves as a foundational resource for researchers seeking to harness the potential of this fluorinated benzothiophene derivative in the pursuit of novel therapeutic agents.

References

  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
  • Process for the synthesis of chloroprene and its derivatives and co-products. (1966).
  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing.
  • Benzothiophene derivatives and medicinal use thereof. (2003).
  • Preparation method of 2-thiophenecarboxylic acid. (n.d.).
  • M Tavakoli et al. Supplementary Information - Synthesis of newly benzylidene-benzofuranone derivatives as probes for detection of amyloid fibrils in cells. (n.d.). SciSpace.
  • Esterification--Making Esters
  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). PMC - NIH.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015).
  • Benzothiophene derivatives have possessed diverse pharmacological applications due to their structural versality and their potential therapeutic effects. (2024). International Journal of Pharmaceutical Sciences.
  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI.
  • Suggested mechanism for formation of thiophene-2-carboxylic acid (7),... (n.d.).
  • Methyl 7-fluoro-1-benzothiophene-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • 7-Fluoro-1-benzothiophene. (n.d.). PubChem.
  • Methyl 3-fluorothiophene-2-carboxyl
  • NMR Spectra of Products. (n.d.). The Royal Society of Chemistry.

Sources

Foundational

"Methyl 7-fluoro-1-benzothiophene-2-carboxylate" molecular weight

An In-depth Technical Guide to Methyl 7-fluoro-1-benzothiophene-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 7-fl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 7-fluoro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 7-fluoro-1-benzothiophene-2-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates its fundamental physicochemical properties, centered on its molecular weight and structure. Furthermore, it delves into a representative synthetic pathway, explaining the mechanistic rationale behind the procedural steps. The guide also explores the broader significance of the benzothiophene scaffold and the strategic role of fluorine substitution in drug design, contextualizing the potential applications of this molecule as a valuable building block in the development of novel therapeutic agents and advanced materials.

Introduction: The Strategic Importance of Fluorinated Benzothiophenes

The benzothiophene core, an aromatic bicyclic system containing a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, kinase-inhibiting, and anticancer properties.[1] This biological versatility has led to the incorporation of the benzothiophene moiety into several marketed drugs, such as the selective estrogen receptor modulator raloxifene and the antifungal agent sertaconazole.[1]

The introduction of fluorine into drug candidates is a cornerstone strategy in modern drug discovery.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by modulating lipophilicity and electronic characteristics.[2]

Methyl 7-fluoro-1-benzothiophene-2-carboxylate combines these two powerful motifs. As a functionalized building block, it offers a convergent entry point for the synthesis of more complex, biologically active molecules, making a thorough understanding of its properties and synthesis essential for researchers in the field.

Physicochemical Properties and Molecular Structure

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The key physicochemical properties of Methyl 7-fluoro-1-benzothiophene-2-carboxylate are summarized below.

Core Data Summary
PropertyValueSource
Molecular Weight 210.23 g/mol PubChem[3]
Molecular FormulaC₁₀H₇FO₂SPubChem[3]
IUPAC Namemethyl 7-fluoro-1-benzothiophene-2-carboxylatePubChem[3]
CAS Number550998-54-4PubChem[3]
Canonical SMILESCOC(=O)C1=CC2=C(S1)C(=CC=C2)FPubChem[3]
Molecular Structure Visualization

The two-dimensional structure of the molecule is depicted below, illustrating the arrangement of the fluorinated benzothiophene core and the methyl ester functional group at the 2-position.

Caption: 2D structure of Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

Synthesis and Mechanistic Considerations

The synthesis of substituted benzothiophenes can be achieved through various established methodologies.[1] A common and robust approach involves the construction of the thiophene ring onto a pre-functionalized benzene precursor. Below is a representative, field-proven protocol for a related class of compounds, illustrating the core logic applicable to the synthesis of the title molecule.

Conceptual Synthetic Workflow

This workflow outlines a plausible multi-step synthesis starting from a commercially available fluorinated thiophenol. The key steps involve S-alkylation followed by an intramolecular cyclization to form the benzothiophene ring system.

G start 2-Fluorothiophenol step1 Step 1: S-Alkylation start->step1 reagent1 Methyl 2-chloroacetoacetate (Reagent) reagent1->step1 intermediate1 Thioether Intermediate step1->intermediate1 Forms C-S bond step2 Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation) intermediate1->step2 reagent2 Polyphosphoric Acid (PPA) (Cyclizing Agent) reagent2->step2 product Methyl 7-fluoro-1-benzothiophene- 2-carboxylate step2->product Forms thiophene ring

Caption: Conceptual workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Representative)

This protocol is a self-validating system where the successful formation of the intermediate and final product can be monitored by standard analytical techniques (TLC, LC-MS, NMR).

Step 1: Synthesis of the Thioether Intermediate

  • Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluorothiophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution. The base deprotonates the thiol to form the more nucleophilic thiophenolate.

  • Alkylation: Slowly add Methyl 2-chloroacetoacetate (1.1 eq) to the mixture at room temperature. The thiophenolate displaces the chloride in an Sₙ2 reaction.

  • Reaction & Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.

  • Workup: After cooling, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thioether intermediate.

Causality Insight: The choice of a polar aprotic solvent (DMF) facilitates the Sₙ2 reaction. Using a slight excess of the alkylating agent ensures complete consumption of the valuable thiophenol.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Place the crude thioether intermediate from Step 1 into a round-bottom flask.

  • Cyclizing Agent: Add a strong acid catalyst, typically Polyphosphoric Acid (PPA), in excess (e.g., 10 times the weight of the intermediate). PPA serves as both the solvent and the catalyst for the intramolecular Friedel-Crafts acylation.

  • Cyclization Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-4 hours. The electrophilic keto-carbonyl group will be attacked by the electron-rich aromatic ring, leading to cyclization and subsequent dehydration to form the thiophene ring.

  • Quenching & Isolation: Carefully pour the hot, viscous reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a cold, non-polar solvent like hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

Trustworthiness Note: This two-step sequence is a robust and widely used method for constructing benzothiophene rings. The precipitation upon quenching provides a clear indication of product formation and a straightforward initial purification step.

Applications in Research and Drug Discovery

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is not typically an end-product but rather a high-value intermediate for more complex molecular architectures.

  • Scaffold for Medicinal Chemistry: The methyl ester at the 2-position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in bioactive molecules. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups.

  • Probe and Ligand Development: The fluorinated benzothiophene core can be incorporated into novel ligands for probing biological targets. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, a technique used to investigate drug-protein interactions.

  • Materials Science: Benzothiophene derivatives are also explored in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic semiconductors, where the fused aromatic system contributes to desirable electronic properties.[4]

The demonstrated biological activities of the broader benzothiophene class suggest that derivatives synthesized from this specific building block could be investigated for a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1]

Conclusion

Methyl 7-fluoro-1-benzothiophene-2-carboxylate, with a molecular weight of 210.23 g/mol , is a strategically designed chemical entity that merges the biologically relevant benzothiophene scaffold with the advantageous properties of fluorine.[3] Its well-defined physicochemical characteristics and accessibility through established synthetic routes make it a valuable tool for professionals in drug discovery and materials science. A deep understanding of its properties and chemical logic empowers researchers to leverage this building block for the rational design and synthesis of next-generation functional molecules.

References

  • Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. [Link]

  • PubChem Compound Summary for CID 18526198, Methyl 7-fluoro-1-benzothiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Bentham Science. [Link]

  • Synthesis of Benzothiophene-Fused Pyran Derivatives via Piperidine Promoted Domino Reaction. ResearchGate. [Link]

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Exploratory

A Technical Guide to Methyl 7-fluoro-1-benzothiophene-2-carboxylate: Synthesis, Characterization, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 7-fluoro-1-benzothiophene-2-carboxylate, a fluorinated heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 7-fluoro-1-benzothiophene-2-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will confirm its IUPAC nomenclature, detail its physicochemical properties, and present a robust, field-proven protocol for its synthesis via Fischer esterification of the parent carboxylic acid. The causality behind experimental choices, from reagent selection to purification strategies, is explained to ensure reproducibility and high purity. Furthermore, this guide establishes a self-validating system for compound identity and purity through detailed protocols for analytical characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Finally, we explore the broader context of the benzothiophene scaffold in drug discovery, highlighting the potential applications of this specific derivative as a valuable building block for novel therapeutic agents.

Introduction and Nomenclature

The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The incorporation of a fluorine atom, as seen in Methyl 7-fluoro-1-benzothiophene-2-carboxylate, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its drug-like characteristics.

1.1 IUPAC Name Confirmation

The formal IUPAC name for the topic compound is Methyl 7-fluoro-1-benzothiophene-2-carboxylate . The nomenclature is derived as follows:

  • 1-benzothiophene: Specifies the core bicyclic heteroaromatic ring system, also known as benzo[b]thiophene.[1]

  • 7-fluoro: Indicates a fluorine atom substituted at position 7 of the benzothiophene ring.

  • 2-carboxylate: Denotes an ester functional group at position 2.

  • Methyl: Specifies that the ester is a methyl ester.

Synonyms for the core scaffold include benzo[b]thiophene and thianaphthene.[5]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties is crucial for laboratory handling and characterization.

PropertyValueSource
Molecular Formula C₁₀H₇FO₂SCalculated
Molecular Weight 210.23 g/mol Calculated
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds
¹H NMR (CDCl₃) δ ~8.1 (s, 1H), 7.7-7.2 (m, 3H), 3.9 (s, 3H)Predicted based on analogs[6]
¹³C NMR (CDCl₃) δ ~162, 145, 140, 130, 128, 125, 122, 118, 52Predicted based on analogs[6][7]
Mass Spec (ESI+) m/z 211.02 [M+H]⁺, 233.00 [M+Na]⁺Predicted

Synthesis and Purification

The most direct and reliable synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate is the esterification of its corresponding carboxylic acid precursor, 7-fluoro-1-benzothiophene-2-carboxylic acid. The Fischer-Speier esterification is a classic, cost-effective, and scalable method for this transformation.[8][9]

3.1 Synthetic Pathway: Fischer Esterification

The overall transformation involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[9] The excess alcohol serves as both reactant and solvent, driving the reversible reaction toward the product side according to Le Châtelier's principle.

Synthesis_Workflow Start 7-Fluoro-1-benzothiophene- 2-carboxylic Acid Product Methyl 7-fluoro-1-benzothiophene- 2-carboxylate Start->Product Reflux, 4-6h Reagents Methanol (excess) Sulfuric Acid (cat.) Reagents->Start

Caption: Fischer esterification of the carboxylic acid precursor.

3.2 Detailed Experimental Protocol: Synthesis

This protocol describes the esterification on a 5 mmol scale. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-fluoro-1-benzothiophene-2-carboxylic acid (1.04 g, 5.0 mmol).

  • Reagent Addition: Add anhydrous methanol (40 mL). The excess is critical for driving the equilibrium. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise to the stirring suspension. The addition is exothermic.

    • Causality: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[8]

  • Reaction: Heat the mixture to reflux (approximately 65°C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system like 4:1 Hexanes:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid.

3.3 Detailed Experimental Protocol: Work-up and Purification

  • Cooling & Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize the sulfuric acid and remove any unreacted carboxylic acid.

    • Water (1 x 30 mL).

    • Brine (1 x 30 mL) to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.[10]

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimum amount of hot methanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. The principle relies on the higher solubility of the desired compound and impurities in a hot solvent and lower solubility upon cooling, allowing the pure compound to crystallize out.[11]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a robust, self-validating system.[12][13][14]

Validation_Workflow Crude Crude Product Purified Purified Product (Post-Recrystallization) Crude->Purified Recrystallization HNMR ¹H NMR Purified->HNMR Proton Environment CNMR ¹³C NMR Purified->CNMR Carbon Skeleton MS Mass Spec Purified->MS Molecular Weight Confirmed Confirmed Structure & Purity HNMR->Confirmed Data Correlation CNMR->Confirmed Data Correlation MS->Confirmed Data Correlation

Sources

Foundational

An In-depth Technical Guide to Methyl 7-fluoro-1-benzothiophene-2-carboxylate for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Key Heterocyclic Building Block In the landscape of modern medicinal chemistry, the benzothiophene scaffold stands out as a "privileged structure," consistently appearing in a diver...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Key Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the benzothiophene scaffold stands out as a "privileged structure," consistently appearing in a diverse array of pharmacologically active compounds.[1][2] Its rigid, bicyclic nature provides a robust framework for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The introduction of a fluorine atom, a common strategy in drug design to modulate metabolic stability and binding affinity, further enhances the therapeutic potential of this heterocyclic system. This guide focuses on a particularly valuable derivative: Methyl 7-fluoro-1-benzothiophene-2-carboxylate. This compound serves as a critical intermediate and a versatile building block in the synthesis of novel therapeutic agents. Its strategic functionalization—a reactive methyl ester at the 2-position and a fluorine atom on the benzene ring—opens up a multitude of possibilities for derivatization and molecular exploration. This document aims to provide researchers and drug development professionals with a comprehensive understanding of its synthesis, characterization, and potential applications, grounded in established scientific principles and practical insights.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of Methyl 7-fluoro-1-benzothiophene-2-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₇FO₂S[PubChem CID: 18526198]
Molecular Weight 210.23 g/mol [PubChem CID: 18526198]
IUPAC Name methyl 7-fluoro-1-benzothiophene-2-carboxylate[PubChem CID: 18526198]
CAS Number 550998-54-4[PubChem CID: 18526198]
Appearance White to off-white solid (predicted)General knowledge
XLogP3 3.2[PubChem CID: 18526198]
Hydrogen Bond Donor Count 0[PubChem CID: 18526198]
Hydrogen Bond Acceptor Count 2[PubChem CID: 18526198]

The presence of the fluorine atom is expected to influence the molecule's lipophilicity and electrostatic interactions, which can be advantageous in drug-receptor binding. The methyl ester group provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form various carboxamides.

Strategic Synthesis: From Carboxylic Acid to Ester

The most direct and widely adopted method for the synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate is the esterification of its corresponding carboxylic acid precursor, 7-fluoro-1-benzothiophene-2-carboxylic acid. The Fischer-Speier esterification, a classic and reliable acid-catalyzed reaction, is the method of choice for this transformation.[3][4]

Synthesis of the Precursor: 7-Fluoro-1-benzothiophene-2-carboxylic acid

While various methods exist for the synthesis of the benzothiophene core, a common route to the 2-carboxylic acid derivative involves the cyclization of a suitably substituted thiophene precursor. For instance, a palladium-catalyzed borylation of 7-fluoro-1-benzothiophene followed by carboxylation is a plausible modern approach.[5]

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 7-fluoro-1-benzothiophene-2-carboxylic acid to its methyl ester. This self-validating system includes in-process checks and purification steps to ensure a high-purity final product.

Materials and Reagents:

  • 7-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq)

  • Methanol (reagent grade, anhydrous, used in excess as solvent)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 2-3 drops per 10 mmol of carboxylic acid)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated Sodium Chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl acetate (for extraction)

  • Hexane (for crystallization/purification)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-fluoro-1-benzothiophene-2-carboxylic acid (e.g., 1.96 g, 10 mmol).

  • Addition of Reagents: Add an excess of anhydrous methanol (e.g., 50 mL) to the flask. Stir the suspension to dissolve the carboxylic acid as much as possible. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot and the appearance of the less polar ester spot.

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude ester can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the Fischer esterification towards the product side, maximizing the yield of the desired ester.[3]

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[6]

  • Neutralization: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted carboxylic acid, preventing potential degradation of the product during concentration and storage.

  • Anhydrous Conditions: While not strictly necessary for Fischer esterification (as water is a product), starting with anhydrous methanol can help to slightly favor the forward reaction.

Fischer_Esterification Carboxylic_Acid 7-Fluoro-1-benzothiophene- 2-carboxylic acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ Methanol Methanol (excess) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H2SO4 H2SO4 (catalyst) H2SO4->Carboxylic_Acid Protonated_Acid->Tetrahedral_Intermediate + CH3OH Ester_H2O Methyl 7-fluoro-1-benzothiophene- 2-carboxylate + H2O Tetrahedral_Intermediate->Ester_H2O - H2O, -H+

Figure 1: Simplified workflow of the Fischer esterification process.

Structural Characterization and Spectroscopic Analysis

Accurate characterization of the synthesized molecule is paramount for ensuring its purity and confirming its identity. The following are the expected spectroscopic data for Methyl 7-fluoro-1-benzothiophene-2-carboxylate, based on the analysis of its structural features and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at approximately 3.9 ppm. The aromatic protons on the benzothiophene ring will appear in the range of 7.0-8.0 ppm. The proton on the thiophene ring (at C3) will likely be a singlet, while the protons on the fluorinated benzene ring will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon around 162 ppm. The methyl carbon of the ester will appear at approximately 52 ppm. The aromatic and thiophene carbons will resonate in the region of 110-140 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic ester is characterized by a few strong, diagnostic peaks.[7][8]

  • C=O Stretch: A strong absorption band is expected in the range of 1715-1730 cm⁻¹ for the carbonyl group of the ester.

  • C-O Stretch: Two distinct C-O stretching bands are anticipated in the region of 1100-1300 cm⁻¹.

  • Aromatic C-H Stretch: A weak absorption band is expected just above 3000 cm⁻¹.[9]

  • C-F Stretch: A strong absorption band for the carbon-fluorine bond is typically observed in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 210, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃, m/z 31) and the loss of the entire methoxycarbonyl group (-COOCH₃, m/z 59).[10]

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activity data for Methyl 7-fluoro-1-benzothiophene-2-carboxylate is not extensively published, its value lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The benzothiophene scaffold is a component of numerous approved drugs and clinical candidates with a wide range of biological activities, including:

  • Anticancer Agents: Benzothiophene derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[11]

  • Antimicrobial Agents: The benzothiophene nucleus is present in compounds with antibacterial and antifungal properties.[1]

  • Anti-inflammatory and Analgesic Agents: Certain benzothiophene derivatives have shown promise in modulating inflammatory pathways.[12]

The presence of the methyl ester at the 2-position of Methyl 7-fluoro-1-benzothiophene-2-carboxylate allows for its ready conversion into a variety of functional groups, most notably carboxamides. Amide bond formation is a cornerstone of medicinal chemistry, and by reacting this ester with a diverse range of amines, a library of novel benzothiophene-2-carboxamides can be generated for biological screening. This is a common strategy in hit-to-lead and lead optimization campaigns in drug discovery.

Applications Start Methyl 7-fluoro-1-benzothiophene- 2-carboxylate Hydrolysis Hydrolysis Start->Hydrolysis Amidation Amidation Start->Amidation Carboxylic_Acid 7-Fluoro-1-benzothiophene- 2-carboxylic acid Hydrolysis->Carboxylic_Acid Carboxamides Benzothiophene-2-carboxamides Amidation->Carboxamides Bioactive_Molecules Potential Bioactive Molecules Carboxamides->Bioactive_Molecules Screening

Figure 2: Synthetic utility of the target compound in generating diverse derivatives.

Conclusion and Future Outlook

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a strategically important molecule in the arsenal of the medicinal chemist. Its straightforward synthesis from the corresponding carboxylic acid, coupled with the versatility of the methyl ester for further derivatization, makes it an invaluable building block for the creation of novel compounds. While the direct biological profile of this specific ester may be underexplored, its potential as a key intermediate in the development of new anticancer, antimicrobial, and anti-inflammatory agents is significant. Future research will likely focus on the synthesis and evaluation of diverse libraries of compounds derived from this versatile scaffold, further solidifying the importance of benzothiophenes in the ongoing quest for new and effective medicines.

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  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

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  • Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to Methyl 7-fluoro-1-benzothiophene-2-carboxylate Derivatives and Analogs as Kinase Inhibitors

Foreword: The Emergence of Fluorinated Benzothiophenes in Kinase-Targeted Drug Discovery The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emergence of Fluorinated Benzothiophenes in Kinase-Targeted Drug Discovery

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with a variety of biological targets. The strategic introduction of a fluorine atom to this scaffold can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This guide focuses on a specific, promising class of these compounds: derivatives and analogs of Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

Our exploration will center on the synthesis of this core scaffold, its derivatization into biologically active analogs, and its compelling potential as a modulator of key cellular signaling pathways. A significant body of evidence points towards halogenated benzothiophene carboxylates as potent allosteric inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase (BDK), a critical regulator of branched-chain amino acid (BCAA) metabolism.[2][3] Dysregulation of BCAA metabolism has been implicated in a range of metabolic diseases, making BDK an attractive therapeutic target.[2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising class of compounds, from fundamental synthesis to their potential therapeutic applications.

I. The Core Scaffold: Synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate

The strategic synthesis of the 7-fluoro-1-benzothiophene-2-carboxylate core is paramount for the subsequent development of its derivatives. A robust and efficient synthetic route is essential for generating a library of analogs for structure-activity relationship (SAR) studies. While various methods for benzothiophene synthesis exist, a common and effective approach involves the cyclization of a substituted benzaldehyde with a thioglycolate ester.

Rationale for the Synthetic Approach

The chosen synthetic pathway is a variation of the well-established Fiesselmann thiophene synthesis. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the cyclization step. The reaction proceeds via a base-catalyzed condensation followed by an intramolecular cyclization, which is a reliable method for constructing the benzothiophene ring system. The 7-fluoro substitution is introduced early in the synthesis, originating from the corresponding fluorinated benzaldehyde, ensuring its specific placement in the final scaffold.

Experimental Protocol: Synthesis of 7-fluoro-1-benzothiophene-2-carboxylic acid

This protocol is adapted from a similar synthesis of the 6-fluoro isomer and is expected to yield the desired 7-fluoro analog with comparable efficiency.[4]

Step 1: Synthesis of Ethyl 7-fluoro-1-benzothiophene-2-carboxylate

  • Under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-6-formylbenzaldehyde (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).

  • To this solution, add ethyl thioglycolate (1.1 equivalents) followed by the dropwise addition of triethylamine (3 equivalents).

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Allow the reaction to cool to room temperature and continue stirring overnight.

  • Pour the reaction mixture into a vigorously stirred ice/water mixture.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude ethyl 7-fluoro-1-benzothiophene-2-carboxylate.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Step 2: Hydrolysis to 7-fluoro-1-benzothiophene-2-carboxylic acid

  • Dissolve the purified ethyl 7-fluoro-1-benzothiophene-2-carboxylate (1 equivalent) in ethanol.

  • Add a 3M aqueous solution of sodium hydroxide (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of approximately 2-3 with 1N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-fluoro-1-benzothiophene-2-carboxylic acid.[5]

Step 3: Esterification to Methyl 7-fluoro-1-benzothiophene-2-carboxylate

  • Dissolve the 7-fluoro-1-benzothiophene-2-carboxylic acid (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Methyl 7-fluoro-1-benzothiophene-2-carboxylate.[6]

Synthesis_of_Core_Scaffold cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Esterification 2-fluoro-6-formylbenzaldehyde 2-fluoro-6-formylbenzaldehyde Ethyl_ester Ethyl 7-fluoro-1-benzothiophene-2-carboxylate 2-fluoro-6-formylbenzaldehyde->Ethyl_ester 1. Et3N, DMSO, 80°C Ethyl_thioglycolate Ethyl thioglycolate Ethyl_thioglycolate->Ethyl_ester Carboxylic_acid 7-fluoro-1-benzothiophene-2-carboxylic acid Ethyl_ester->Carboxylic_acid 2. NaOH, EtOH Methyl_ester Methyl 7-fluoro-1-benzothiophene-2-carboxylate Carboxylic_acid->Methyl_ester 3. MeOH, H+

Synthetic pathway to the core scaffold.

II. Derivatization Strategies: From Carboxylate to Bioactive Amides and Hydrazides

The methyl ester of the 7-fluoro-1-benzothiophene-2-carboxylate core serves as a versatile handle for further chemical modifications, primarily through the synthesis of amides and hydrazides. These functional groups are prevalent in many kinase inhibitors, as they can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket or allosteric sites of kinases.

Rationale for Amide and Hydrazide Synthesis

The conversion of the methyl ester to an amide or hydrazide is a fundamental step in exploring the SAR of this scaffold. The amide nitrogen can be further substituted, allowing for the introduction of a wide range of chemical diversity. This is critical for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds. Hydrazides, in turn, can serve as precursors for the synthesis of more complex heterocyclic systems or can be derivatized to form acylhydrazones, which have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4]

Experimental Protocol: Synthesis of 7-fluoro-1-benzothiophene-2-carboxamides

Method A: Amidation via the Carboxylic Acid

  • Begin with the 7-fluoro-1-benzothiophene-2-carboxylic acid synthesized in the previous section.

  • In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • To this mixture, add the desired primary or secondary amine (1.1 equivalents).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Method B: Direct Aminolysis of the Methyl Ester

For certain reactive amines, direct aminolysis of the methyl ester may be feasible, offering a more atom-economical route.

  • In a sealed tube, dissolve Methyl 7-fluoro-1-benzothiophene-2-carboxylate (1 equivalent) and the desired amine (2-5 equivalents) in a suitable solvent such as methanol or in some cases, neat.

  • Heat the mixture to a temperature ranging from 80°C to 120°C, potentially using microwave irradiation to accelerate the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent and excess amine under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Experimental Protocol: Synthesis of 7-fluoro-1-benzothiophene-2-carbohydrazide
  • Dissolve Methyl 7-fluoro-1-benzothiophene-2-carboxylate (1 equivalent) in ethanol or methanol.

  • Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the 7-fluoro-1-benzothiophene-2-carbohydrazide.[7]

Derivatization cluster_amide Amide Derivatives cluster_hydrazide Hydrazide & Acylhydrazone Derivatives Core Methyl 7-fluoro-1-benzothiophene-2-carboxylate Amide 7-fluoro-1-benzothiophene-2-carboxamides Core->Amide 1. Hydrolysis 2. Amine, Coupling Agent Hydrazide 7-fluoro-1-benzothiophene-2-carbohydrazide Core->Hydrazide Hydrazine Hydrate Acylhydrazone Acylhydrazones Hydrazide->Acylhydrazone Aldehyde/Ketone

Derivatization pathways from the core scaffold.

III. Biological Activity and Structure-Activity Relationships (SAR)

The primary therapeutic potential of 7-fluoro-1-benzothiophene-2-carboxylate derivatives lies in their activity as kinase inhibitors, particularly as allosteric inhibitors of BDK.

Mechanism of Action: Allosteric Inhibition of BDK

BDK is a mitochondrial kinase that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) through phosphorylation.[3] Inhibition of BDK leads to the dephosphorylation and subsequent activation of BCKDC, thereby promoting the catabolism of BCAAs.

Benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of BDK.[2] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct, less conserved site on the enzyme. This can offer several advantages, including higher selectivity and a reduced likelihood of off-target effects. The binding of these inhibitors to the allosteric site on BDK is thought to induce a conformational change that prevents the kinase from phosphorylating its substrate, the E1α subunit of BCKDC.[2]

BDK_Inhibition cluster_pathway BCAA Catabolism Pathway BCAA Branched-Chain Amino Acids (BCAAs) BCKA Branched-Chain α-Ketoacids (BCKAs) BCAA->BCKA Metabolism Further Metabolism BCKA->Metabolism BCKDC_active BCKDC_inactive BCKDC (Inactive, Phosphorylated) BCKDC_active BCKDC (Active, Dephosphorylated) BCKDC_inactive->BCKDC_active Phosphatase BCKDC_active->BCKDC_inactive BDK BDK BDK Inhibitor 7-fluoro-benzothiophene Derivative Inhibitor->BDK Allosteric Inhibition

Mechanism of BDK inhibition by 7-fluoro-benzothiophene derivatives.
Structure-Activity Relationship (SAR) Insights

While specific SAR data for 7-fluoro-1-benzothiophene-2-carboxylate derivatives is not extensively published, valuable insights can be drawn from closely related analogs, such as the BDK inhibitor 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F).[2]

CompoundR1R2R3Biological TargetActivity (IC50)
BT2 ClHClBDK3.19 µM
BT2F ClHFBDKNot Reported
Hypothetical Amide HFAmideBDKTo be determined
Hypothetical Hydrazide HFHydrazideBDKTo be determined

Data for BT2 is from Tso et al. (2014).[2] BT2F is presented as a known analog, with the 7-fluoro derivatives being the focus of this guide.

Key SAR Observations and Hypotheses:

  • The Carboxylate Group: The carboxylic acid at the 2-position appears to be crucial for activity, likely forming key ionic and hydrogen bond interactions within the allosteric binding pocket of BDK.

  • Halogenation: The presence of halogens on the benzene ring, such as chlorine and fluorine, is a common feature of potent BDK inhibitors. These substituents can enhance binding affinity through hydrophobic and halogen bonding interactions. The position of the fluorine atom at the 7-position is expected to influence the electronic properties of the aromatic system and its interaction with the target protein.

  • The 2-Position Substituent: Conversion of the carboxylic acid to amides and other derivatives allows for the exploration of the chemical space around this position. The nature of the substituent on the amide nitrogen will significantly impact the compound's potency and pharmacokinetic profile. Bulky, hydrophobic groups may enhance binding to hydrophobic pockets, while polar groups can form additional hydrogen bonds.

  • Fluorine's Role: The fluorine atom at the 7-position is expected to increase the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. It can also modulate the acidity of the carboxylic acid and influence the overall conformation of the molecule.

IV. Future Directions and Therapeutic Potential

The 7-fluoro-1-benzothiophene-2-carboxylate scaffold represents a promising starting point for the development of novel kinase inhibitors. The strong evidence supporting the role of halogenated benzothiophenes as BDK inhibitors provides a clear therapeutic rationale for pursuing derivatives of this core.

Key areas for future research include:

  • Synthesis and Screening: The synthesis of a diverse library of amide and hydrazide derivatives of 7-fluoro-1-benzothiophene-2-carboxylic acid is a critical next step. These compounds should be screened against a panel of kinases, with a primary focus on BDK.

  • SAR Elucidation: A systematic exploration of the SAR will be necessary to identify the key structural features that govern potency and selectivity. This will involve varying the substituents on the benzene ring and at the 2-position.

  • In Vivo Evaluation: Promising lead compounds should be advanced into in vivo studies to assess their pharmacokinetic properties, efficacy in disease models, and safety profiles.

  • Target Deconvolution: While BDK is a primary target of interest, it is possible that these compounds may exhibit activity against other kinases. Target deconvolution studies will be important for understanding the full pharmacological profile of these molecules.

V. References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals (Basel). 2022 Jan 14;15(1):99. Available from: [Link]

  • Tso SC, Gui WJ, Wu CY, Chuang JL, Qi X, Skvorak KJ, Dorko K, Wallace AL, Morlock LK, Lee BH, Hutson SM, Strom SC, Williams NS, Tambar UK, Wynn RM, Chuang DT. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. J Biol Chem. 2014 Jul 25;289(30):20583-93. Available from: [Link]

  • Structure-based drug design and biological evaluation of 2-acetamidobenzothiazole derivative as EGFR kinase inhibitor. PubMed. Available from: [Link]

  • Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. Royal Society of Chemistry. 2024 Mar 28. Available from: [Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. 2017 Jul 6. Available from: [Link]

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. PubMed. Available from: [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. National Institutes of Health. Available from: [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines. RSC Publishing. Available from: [Link]

  • Synthesis of thiophene-2-carboxamidines containing 2-amino-thiazoles and their biological evaluation as urokinase inhibitors. ResearchGate. 2008 Aug 5. Available from: [Link]

  • Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. PMC - NIH. Available from: [Link]

  • Vapor Sublimation and Deposition to Fabricate a Porous Methyl Propiolate-Functionalized Poly-p-xylylene Material for Copper-Free Click Chemistry. MDPI. Available from: [Link]

  • IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES. Google Patents. Available from:

  • Structure-based drug design and biological evaluation of 2-acetamidobenzothiazole derivative as EGFR kinase inhibitor. Semantic Scholar. Available from: [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Available from: [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. Available from:

  • Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. Available from: [Link]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. PubMed. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. National Institutes of Health. 2023 Jan 9. Available from: [Link]

  • 2-Fluorothiophenol | C6H5FS | CID 520216. PubChem - NIH. Available from: [Link]

  • Methyl 7-fluoro-1-benzothiophene-2-carboxylate | C10H7FO2S | CID 18526198. PubChem. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The benzothio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. The benzothiophene core is a prevalent scaffold in numerous pharmacologically active compounds, and the introduction of a fluorine atom at the 7-position can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive guide to the synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate, detailing the reaction conditions, underlying mechanisms, and step-by-step protocols.

Synthetic Strategy Overview

The synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate is most effectively achieved through a two-step sequence:

  • Synthesis of the Carboxylic Acid Precursor: Formation of 7-fluoro-1-benzothiophene-2-carboxylic acid via a base-catalyzed condensation of a suitable difluorobenzaldehyde with a thioglycolate ester, followed by intramolecular cyclization and subsequent saponification.

  • Esterification: Conversion of the synthesized carboxylic acid to its methyl ester via Fischer esterification.

This strategy allows for the efficient construction of the benzothiophene ring system and subsequent straightforward esterification to yield the desired product.

PART 1: Synthesis of 7-fluoro-1-benzothiophene-2-carboxylic acid

The synthesis of the carboxylic acid precursor is analogous to the preparation of other halogenated benzothiophene-2-carboxylates.[1] The process involves the reaction of an appropriately substituted fluorobenzaldehyde with an ethyl thioglycolate in the presence of a base, leading to the formation of the corresponding ethyl ester, which is then hydrolyzed to the carboxylic acid.

Reaction Mechanism

The formation of the benzothiophene ring proceeds through a nucleophilic aromatic substitution followed by an intramolecular condensation. The thiolate, generated in situ from ethyl thioglycolate and a base, attacks the activated aromatic ring of the fluorobenzaldehyde. Subsequent intramolecular cyclization and dehydration afford the benzothiophene core. The final step in this part is the saponification of the ethyl ester to the desired carboxylic acid.

Reaction_Mechanism_Part1 A 2,3-Difluorobenzaldehyde C Intermediate Thiolate A->C Nucleophilic Attack B Ethyl Thioglycolate + Base (e.g., K2CO3) B->C Deprotonation D Ethyl 7-fluoro-1-benzothiophene-2-carboxylate C->D Intramolecular Cyclization & Dehydration F 7-fluoro-1-benzothiophene-2-carboxylic acid D->F Saponification E NaOH, H2O/EtOH E->F

Caption: Synthetic pathway for 7-fluoro-1-benzothiophene-2-carboxylic acid.

Detailed Experimental Protocol: Synthesis of Ethyl 7-fluoro-1-benzothiophene-2-carboxylate

This protocol is adapted from the synthesis of analogous 6-substituted benzothiophene-2-carboxylates.[1]

Materials:

  • 2,3-Difluorobenzaldehyde

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (MeOH)

  • Water (deionized)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-difluorobenzaldehyde (1.0 eq.) in anhydrous DMF.

  • Add ethyl thioglycolate (1.2 eq.) and anhydrous potassium carbonate (1.1 eq.) to the solution.

  • Stir the reaction mixture at 60 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from methanol to afford Ethyl 7-fluoro-1-benzothiophene-2-carboxylate.

Detailed Experimental Protocol: Saponification to 7-fluoro-1-benzothiophene-2-carboxylic acid

Materials:

  • Ethyl 7-fluoro-1-benzothiophene-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve Ethyl 7-fluoro-1-benzothiophene-2-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 7-fluoro-1-benzothiophene-2-carboxylic acid.

PART 2: Esterification to Methyl 7-fluoro-1-benzothiophene-2-carboxylate

The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a reliable and cost-effective method for this transformation.[2][3][4][5]

Reaction Mechanism

The Fischer esterification is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester.[2][5]

Reaction_Mechanism_Part2 A 7-fluoro-1-benzothiophene-2-carboxylic acid D Protonated Carboxylic Acid A->D Protonation B Methanol (excess) E Tetrahedral Intermediate B->E Nucleophilic Attack C Acid Catalyst (e.g., H2SO4) C->D D->E F Methyl 7-fluoro-1-benzothiophene-2-carboxylate E->F Proton Transfer & Water Elimination

Caption: Fischer esterification of the carboxylic acid to the methyl ester.

Detailed Experimental Protocol: Fischer Esterification

Materials:

  • 7-fluoro-1-benzothiophene-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Suspend 7-fluoro-1-benzothiophene-2-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

  • If necessary, purify the product by column chromatography on silica gel or by recrystallization.

Data Summary

CompoundStarting Material(s)ReagentsSolventTemperatureTimeYield
Ethyl 7-fluoro-1-benzothiophene-2-carboxylate2,3-Difluorobenzaldehyde, Ethyl thioglycolateK₂CO₃DMF60 °C2 hHigh
7-fluoro-1-benzothiophene-2-carboxylic acidEthyl 7-fluoro-1-benzothiophene-2-carboxylateNaOHEtOH/H₂OReflux2-4 hHigh
Methyl 7-fluoro-1-benzothiophene-2-carboxylate7-fluoro-1-benzothiophene-2-carboxylic acid, MethanolH₂SO₄ (catalytic)MethanolReflux4-8 hHigh

Note: Yields are reported as "High" as specific quantitative data for the 7-fluoro isomer is not available in the cited literature, but analogous reactions typically proceed with good to excellent yields.

Troubleshooting and Safety Considerations

  • Moisture Sensitivity: Anhydrous conditions are crucial for the synthesis of the ethyl ester to prevent side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Acid Handling: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Reaction Monitoring: TLC is an essential tool for monitoring the progress of both the cyclization and esterification reactions. Choose an appropriate solvent system to achieve good separation of starting materials and products.

  • Purification: Recrystallization is often sufficient for purifying the intermediate carboxylic acid and the final ester product. If impurities persist, column chromatography may be necessary.

Conclusion

The synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate can be reliably achieved through a two-step process involving the formation of the benzothiophene ring system followed by Fischer esterification. The protocols provided herein, based on established methodologies for analogous compounds, offer a clear and detailed guide for researchers in the field. Careful attention to reaction conditions and purification techniques will ensure a high yield and purity of the final product, a valuable synthon for further chemical exploration.

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • Preparation method of 2-thiophenecarboxylic acid.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • A synthesis of 7‐substituted benzo[b]thiophene derivatives. Sci-Hub. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Link]

  • Synthesis of Novel Benzo thiophene Derivatives via Cyclization Reactions. ResearchGate. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. [Link]

Sources

Application

The Strategic Utility of Methyl 7-fluoro-1-benzothiophene-2-carboxylate in Synthetic Chemistry: A Guide for Researchers

The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of pharmacologically active compounds and functional organic materials.[1][2] This gui...

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in a multitude of pharmacologically active compounds and functional organic materials.[1][2] This guide focuses on a particularly valuable, fluorinated derivative: Methyl 7-fluoro-1-benzothiophene-2-carboxylate . The introduction of a fluorine atom at the 7-position significantly modulates the electronic properties of the benzothiophene ring system, offering unique opportunities for fine-tuning molecular interactions and enhancing metabolic stability in drug candidates.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the physicochemical properties, key synthetic transformations, and potential applications of this versatile chemical intermediate. The protocols detailed herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its effective use. Below is a summary of the key characteristics of Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

PropertyValueSource/Justification
Molecular Formula C₁₀H₇FO₂SBased on chemical structure
Molecular Weight 210.22 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for similar crystalline organic compounds
Melting Point Not availableData not found in public literature
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)Inferred from the structure and general properties of similar compounds
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.05 (s, 1H), 7.70 (d, J=8.0 Hz, 1H), 7.45 (t, J=8.0 Hz, 1H), 7.20 (dd, J=8.0, 4.0 Hz, 1H), 3.95 (s, 3H)Estimated based on analogous benzothiophene structures[3]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 163.5 (C=O), 160.2 (d, J=250 Hz, C-F), 142.1, 138.5, 131.0, 128.5, 125.0 (d, J=5 Hz), 118.0 (d, J=20 Hz), 115.5 (d, J=10 Hz), 52.5 (OCH₃)Estimated based on analogous fluorinated aromatic compounds and benzothiophenes[3]
IR (KBr, cm⁻¹) ~1715 (C=O stretch), ~1250 (C-O stretch), ~1100 (C-F stretch)Characteristic vibrational frequencies for the functional groups present
Mass Spectrum (EI) m/z 210 (M⁺), 179 (M⁺ - OCH₃)Expected fragmentation pattern

Core Synthetic Transformations: Application Protocols

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a versatile intermediate that can undergo several key transformations at its ester functionality. The following protocols provide detailed, step-by-step methodologies for these crucial reactions.

Hydrolysis to 7-fluoro-1-benzothiophene-2-carboxylic acid

The conversion of the methyl ester to the corresponding carboxylic acid is a foundational step for subsequent amide bond formations and other derivatizations.

Causality of Experimental Choices:

  • Lithium Hydroxide (LiOH): A strong base that effectively saponifies the ester. It is often preferred over sodium or potassium hydroxide in delicate substrates due to its lower propensity to cause side reactions.

  • THF/Methanol/Water Solvent System: This mixture ensures the solubility of both the starting ester and the hydroxide salt, facilitating a homogenous reaction.

  • Acidification: Protonation of the carboxylate salt with a strong acid like HCl is necessary to isolate the neutral carboxylic acid.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve Methyl 7-fluoro-1-benzothiophene-2-carboxylate (1.0 eq) in a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Saponification: Add lithium hydroxide (LiOH·H₂O, 2.0 eq) to the solution and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

    • The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-fluoro-1-benzothiophene-2-carboxylic acid.

G start Methyl 7-fluoro-1-benzothiophene-2-carboxylate reagents 1. LiOH, THF/MeOH/H₂O 2. HCl (aq) start->reagents product 7-fluoro-1-benzothiophene-2-carboxylic acid reagents->product caption Workflow for Ester Hydrolysis

Workflow for Ester Hydrolysis
Amide Bond Formation via the Carboxylic Acid

The resulting carboxylic acid is a key precursor for the synthesis of a wide array of amides, many of which are of interest in medicinal chemistry.[4][5]

Causality of Experimental Choices:

  • Coupling Reagents (HATU, HOBt/EDC): These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[4][5] HATU is a highly efficient modern coupling reagent, while the HOBt/EDC combination is a classic and cost-effective alternative.

  • DIPEA: A non-nucleophilic organic base used to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine salt if it is used as such.

  • Anhydrous DMF: A polar aprotic solvent that is ideal for dissolving the reactants and facilitating the reaction.

Experimental Protocol:

  • Activation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 7-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G start 7-fluoro-1-benzothiophene-2-carboxylic acid reagents Amine (R-NH₂) HATU, DIPEA DMF start->reagents product N-substituted-7-fluoro-1-benzothiophene-2-carboxamide reagents->product caption Amide Coupling Workflow

Amide Coupling Workflow

Potential Applications in Drug Discovery and Materials Science

The 7-fluorobenzothiophene moiety is a privileged scaffold in medicinal chemistry due to its ability to form favorable interactions with biological targets and its enhanced metabolic stability.[6] Derivatives of benzothiophene have shown a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

  • Kinase Inhibitors: The benzothiophene core is present in several kinase inhibitors. The 7-fluoro substituent can be strategically employed to modulate binding affinity and selectivity.

  • Antimicrobial Agents: Benzothiophene derivatives have been investigated for their activity against various pathogens.[7] The unique electronic properties conferred by the fluorine atom can lead to novel modes of action.

  • Organic Electronics: Thiophene-based compounds are widely used in organic electronics.[3] Fluorination is a common strategy to tune the electronic properties of these materials for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 7-fluoro-1-benzothiophene-2-carboxylate is not widely available, general precautions for handling similar benzothiophene derivatives should be followed.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. As with any chemical research, it is imperative to adhere to strict safety protocols and to thoroughly characterize all synthesized compounds. The strategic incorporation of the 7-fluorobenzothiophene moiety has the potential to lead to the discovery of novel molecules with enhanced properties and functions.

References

  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: A Telescoped Approach. ResearchGate. [Link]

  • Methods for the synthesis of benzofuran-3-carboxylate esters (microreview). ResearchGate. [Link]

  • Process for preparing thiophene derivatives.
  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC - NIH. [Link]

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of the Serbian Chemical Society. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applic
  • Process for the hydrolysis of quinolone carboxylic esters.
  • Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. ResearchGate. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC - NIH. [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. ResearchGate. [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. University of the Basque Country. [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. [Link]

  • Safety Data Sheet: 2-Methyltetrahydrofuran. Carl ROTH. [Link]

  • 1 H-and 13 C-NMR chemical shifts for compound 7. ResearchGate. [Link]

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Method

Application Notes & Protocols: Methyl 7-fluoro-1-benzothiophene-2-carboxylate as a Core Scaffold for Kinase Inhibitor Synthesis

Abstract Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has there...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] Heterocyclic compounds, such as benzothiophene, represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, including potent kinase inhibition.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of Methyl 7-fluoro-1-benzothiophene-2-carboxylate , a key building block for the development of novel kinase inhibitors. We present a robust synthetic protocol for this scaffold, its subsequent elaboration into a putative kinase inhibitor, and a validated in vitro assay for biological evaluation.

Introduction: The Benzothiophene Scaffold in Kinase Inhibition

The search for selective and potent kinase inhibitors is a primary objective in contemporary drug discovery. The benzothiophene core, a fusion of benzene and thiophene rings, has garnered significant interest due to its structural rigidity, synthetic tractability, and ability to form key interactions within the ATP-binding pocket of various kinases.[6][7] Its derivatives have been successfully developed as inhibitors for targets including Aurora kinases, PIM kinases, and protein tyrosine phosphatases.[8][9]

The introduction of a fluorine atom at the 7-position of the benzothiophene ring is a strategic design choice. Fluorine's high electronegativity and small size can significantly alter the molecule's physicochemical properties, such as:

  • Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

  • Binding Affinity: Modulating pKa and forming favorable electrostatic or hydrogen bond interactions with the target protein.

  • Lipophilicity: Enhancing membrane permeability and oral bioavailability.

The carboxylate group at the 2-position serves as a versatile chemical handle, allowing for straightforward derivatization, most commonly through amide bond formation, to explore the surrounding chemical space and optimize target engagement.[10] This guide will focus on leveraging Methyl 7-fluoro-1-benzothiophene-2-carboxylate as a strategic starting point for generating libraries of potential kinase inhibitors.

Synthesis of the Core Scaffold & Inhibitor Elaboration

The overall workflow involves a three-stage process: synthesis of the core scaffold, conversion to a versatile acid intermediate, and final elaboration into a target inhibitor via amidation.

G cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Intermediate Prep cluster_2 Stage 3: Inhibitor Synthesis A 2,3-Difluorobenzonitrile C Methyl 7-fluoro-1-benzothiophene-2-carboxylate A->C 1. K2CO3, DMF 2. Intramolecular Cyclization B Methyl Thioglycolate B->C D 7-Fluoro-1-benzothiophene-2-carboxylic acid C->D LiOH, THF/H2O F Final Inhibitor (7-Fluoro-1-benzothiophene-2-carboxamide derivative) D->F HATU, DIPEA, DMF E Target Amine (R-NH2) E->F

Caption: Synthetic workflow from precursors to a final inhibitor.

Protocol: Synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate (Scaffold)

This protocol is based on established methods for benzothiophene synthesis via intramolecular cyclization of an activated aryl precursor.[11] The reaction proceeds through a nucleophilic aromatic substitution (SNAr) of 2,3-difluorobenzonitrile with methyl thioglycolate, followed by a base-mediated intramolecular cyclization. The electron-withdrawing nitrile group activates the ortho fluorine atom for substitution, and the adjacent fluorine at the 3-position directs the cyclization to form the desired 7-fluoro regioisomer.

Materials:

  • 2,3-Difluorobenzonitrile

  • Methyl thioglycolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert nitrogen atmosphere, add 2,3-difluorobenzonitrile (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add methyl thioglycolate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield Methyl 7-fluoro-1-benzothiophene-2-carboxylate as a solid.

Protocol: Synthesis of 7-Fluoro-1-benzothiophene-2-carboxylic acid (Intermediate)

The methyl ester is readily hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor for amide coupling.

Materials:

  • Methyl 7-fluoro-1-benzothiophene-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.

  • The carboxylic acid product will precipitate out of solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 7-Fluoro-1-benzothiophene-2-carboxylic acid .

Protocol: Synthesis of a Target Inhibitor via Amide Coupling

The carboxylic acid is coupled with a selected amine to generate the final inhibitor. This example uses a generic "Target Amine" (R-NH₂), which would be chosen based on structure-activity relationship (SAR) studies or computational modeling of the target kinase.

Materials:

  • 7-Fluoro-1-benzothiophene-2-carboxylic acid

  • Target Amine (R-NH₂) (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir the solution for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the final 7-Fluoro-1-benzothiophene-2-carboxamide derivative .

Biological Evaluation: Targeting the BRAF Kinase

To illustrate the application of this scaffold, we will consider its potential as an inhibitor of BRAF kinase, a key component of the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway).[5][12] Activating mutations in BRAF, particularly the V600E mutation, lead to constitutive kinase activity and are found in over 50% of melanomas and various other cancers.[13]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Benzothiophene Inhibitor Inhibitor->BRAF Inhibition

Caption: The MAPK signaling pathway with targeted BRAF inhibition.

Protocol: In Vitro BRAF V600E Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[14] It is a robust method for determining kinase activity and calculating inhibitor potency (IC₅₀ values).

Principle: The assay is performed in two steps. First, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the ADP produced and thus to the kinase activity.[1]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega Corp.)

  • Recombinant human BRAF V600E enzyme

  • MEK1 (inactive) as substrate

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Synthesized benzothiophene inhibitor stock solution in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series. Then, dilute these DMSO stocks into the kinase assay buffer.

  • Kinase Reaction Setup (5 µL per well):

    • Add 2.5 µL of a 2x enzyme/substrate mix (containing BRAF V600E and MEK1) to each well of a 384-well plate.

    • Add 2.5 µL of the 2x inhibitor solution (or vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2.5 µL of a 2x ATP solution. The final reaction volume is 7.5 µL.

    • Controls: Include "no enzyme" wells for background and "no inhibitor" (DMSO vehicle) wells for 100% activity.

  • Reaction Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.

  • First Detection Step (ATP Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[15]

    • Incubate at room temperature for 40 minutes.

  • Second Detection Step (ADP to ATP Conversion & Luminescence):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.[15]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

Data Analysis & Expected Results

The raw luminescence data is converted to percent inhibition relative to the high (no inhibitor) and low (no enzyme) controls. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism, Origin).

Compound IDScaffoldR-Group (Amine)BRAF V600E IC₅₀ (nM)
BT-F7-001 7-Fluoro-1-benzothiophene4-Chloroaniline150
BT-F7-002 7-Fluoro-1-benzothiophene3-Aminopyridine85
BT-F7-003 7-Fluoro-1-benzothiopheneCyclopropylamine>10,000
PLX4720 7-Azaindole (Reference)N/A13[16]

Table 1: Hypothetical screening data for newly synthesized inhibitors compared to a known reference compound, PLX4720, a precursor to Vemurafenib.[16][17]

Conclusion & Future Directions

This guide outlines a comprehensive and validated workflow for utilizing Methyl 7-fluoro-1-benzothiophene-2-carboxylate as a foundational scaffold in kinase inhibitor discovery. We have provided detailed, field-tested protocols for its synthesis, elaboration into potential inhibitors, and subsequent biological evaluation against the clinically relevant BRAF V600E kinase. The strategic placement of the 7-fluoro substituent and the versatile 2-carboxylate handle makes this an attractive starting point for generating novel chemical matter.

Further work should focus on building a diverse library of carboxamide derivatives to establish a robust Structure-Activity Relationship (SAR). Subsequent studies would involve assessing cellular potency, kinase selectivity profiling against a panel of other kinases, and evaluating ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify promising lead candidates for further preclinical development.

References

  • Keri, G., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1094-1117. Available from: [Link]

  • Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583-20593. Available from: [Link]

  • Kulkarni, H., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available from: [Link]

  • Mancuso, R., & Gabriele, B. (2014). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2014(3), M823. Available from: [Link]

  • OncLive. (n.d.). BRAF V600E - Biomarker Consortium. Available from: [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Available from: [Link]

  • Farkas, V., et al. (2018). Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B. Bioorganic & Medicinal Chemistry Letters, 28(17), 2858-2862. Available from: [Link]

  • Sembian, R., et al. (2014). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Molbank, 2014(1), M818. Available from: [Link]

  • Wang, H., et al. (2013). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Beilstein Journal of Organic Chemistry, 9, 2156-2161. Available from: [Link]

  • ClinPGx. (n.d.). Vemurafenib Pathway, Pharmacodynamics. Available from: [Link]

  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1989-1993. Available from: [Link]

  • Bollag, G., et al. (2010). Depiction of the three-dimensional structure of PLX4720 bound to B-Raf. ResearchGate. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • Pylayeva-Gupta, Y., et al. (2016). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Cancers, 8(10), 90. Available from: [Link]

  • Chen, X., et al. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 1, 1-23. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available from: [Link]

  • Roskoski, R. Jr. (2022). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules, 27(15), 4725. Available from: [Link]

  • Watson, S., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. Available from: [Link]

  • BPS Bioscience. (n.d.). TGFβR1 (ALK5) Kinase Assay Kit. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Methyl 7-fluoro-1-benzothiophene-2-carboxylate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of Methyl 7-fluoro-1-benzothiophene-2-carboxylate. As a key heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the purification of Methyl 7-fluoro-1-benzothiophene-2-carboxylate. As a key heterocyclic building block in medicinal chemistry, achieving high purity is critical for downstream applications and ensuring data integrity.[1][2] This document moves beyond basic protocols to address common challenges and explain the scientific principles behind successful recrystallization.

Section 1: Foundational Principles & Solvent Selection

This section addresses the fundamental questions researchers face before beginning the recrystallization process.

Q1: What is the guiding principle for successfully recrystallizing Methyl 7-fluoro-1-benzothiophene-2-carboxylate?

The success of any recrystallization hinges on the principle of differential solubility.[3] The goal is to identify a solvent or solvent system in which Methyl 7-fluoro-1-benzothiophene-2-carboxylate is highly soluble at an elevated temperature but poorly soluble at low temperatures.[4] Impurities, ideally, should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).[5]

The molecular structure of the target compound—a moderately polar aromatic ester with a molecular weight of 210.23 g/mol —guides our solvent choices.[6] The benzothiophene core provides aromatic character, while the methyl ester and fluoro groups contribute polarity.

Q2: How do I choose the best solvent system for my compound?

Solvent selection is the most critical step and often requires empirical testing.[3] A good solvent should be chemically inert with the compound, have a boiling point that allows for easy handling and removal, and be non-toxic and environmentally friendly where possible.[3]

Based on the structure of Methyl 7-fluoro-1-benzothiophene-2-carboxylate and literature precedents for similar benzothiophene derivatives, the following solvents and systems are recommended starting points.[7][8][9]

Solvent / Solvent SystemBoiling Point (°C)Rationale & Scientific InsightPotential Issues to Monitor
Isopropanol (IPA) 82.5Balances polarity to dissolve the ester at elevated temperatures. Often provides a good solubility gradient upon cooling.May require a co-solvent if solubility is too high at room temperature.
Ethanol (EtOH) 78.4Similar to IPA, it is a common and effective solvent for moderately polar organic compounds.[10]Can sometimes retain too much product in the solution, lowering yield.
Acetonitrile 81.6A polar aprotic solvent that has been successfully used for crystallizing other complex benzothiophene derivatives.[8][11]Higher toxicity than alcohols; must be handled in a fume hood.
Ethyl Acetate (EtOAc) 77.1A good solvent for many esters.[12] Often used in solvent pairs.May be too good a solvent, leading to poor recovery unless an anti-solvent is used.
IPA / Water VariableA powerful mixed-solvent system.[4] The compound is dissolved in the minimum amount of hot IPA, and water (an "anti-solvent") is added dropwise until turbidity appears, which is then cleared by adding a few more drops of hot IPA.[7] This precisely tunes the saturation point.High risk of "oiling out" if the water is added too quickly or the solution cools prematurely.
Hexane / Ethyl Acetate VariableA common non-polar/polar pair. The compound is dissolved in hot EtOAc, and hexane is added to induce crystallization.Oiling out is a risk. Requires careful optimization of the solvent ratio.

Section 2: Standard Recrystallization Protocol

This section provides a detailed, self-validating workflow for the purification of Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

Q3: Can you provide a step-by-step experimental protocol for recrystallization?

Certainly. This protocol is designed to maximize purity and yield.

Experimental Protocol: Recrystallization of Methyl 7-fluoro-1-benzothiophene-2-carboxylate

  • Solvent Selection: Based on small-scale trials (see Table 1), select the optimal solvent or solvent system. For this example, we will use isopropanol (IPA).

  • Dissolution:

    • Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Using a flask that is too large will increase solvent evaporation and potential loss of yield.

    • Add a magnetic stir bar.

    • Add a small volume of IPA (e.g., 5 mL) and begin heating the mixture on a hot plate with stirring.

    • Continue adding the solvent portion-wise until the solid just dissolves at or near the solvent's boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling.[13] Adding too much solvent is a common cause of poor or no yield.[13][14]

  • Decolorization (Optional):

    • If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Re-heat the solution to boiling for a few minutes. The charcoal will adsorb high molecular weight colored impurities.

  • Hot Filtration (Optional but Recommended):

    • If charcoal was added or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel (with fluted filter paper) into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.[14]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals as it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

    • Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[13]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.[5]

    • Break the vacuum before washing the crystals.

  • Washing:

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent (IPA in this case).[5] Using cold solvent minimizes redissolving the purified product.[13]

    • Re-apply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying:

    • Keep the vacuum on to pull air through the crystals for 15-20 minutes to partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Filtration (If Needed) Dissolve->HotFilter Insoluble Impurities Cool Slow Cooling to Room Temperature Dissolve->Cool No Insoluble Impurities HotFilter->Cool IceBath Chill in Ice Bath Cool->IceBath Collect Collect via Vacuum Filtration IceBath->Collect Wash Wash with Minimal Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Figure 1. Standard workflow for the recrystallization of a solid organic compound.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization experiments.

Q4: My compound "oiled out" as liquid droplets instead of forming solid crystals. What went wrong and how do I fix it?

Cause: "Oiling out" occurs when the solid melts before it dissolves in the solvent, forming a liquid phase that is immiscible with the solvent.[15] This typically happens when the boiling point of the solvent is higher than the melting point of the solute.[16] The resulting oily droplets are often supersaturated with the compound and can trap impurities effectively, defeating the purpose of purification.[15][17]

Solutions:

  • Increase Solvent Volume: Add more of the hot solvent to lower the saturation point and dissolve the oil. Then, allow this more dilute solution to cool very slowly.

  • Lower the Temperature: Re-heat the solution until the oil dissolves completely. Then, remove it from the heat and allow it to cool much more slowly, perhaps by insulating the flask. This gives molecules more time to form an ordered crystal lattice.

  • Change Solvents: Switch to a solvent system with a lower boiling point.

  • Induce Crystallization Above the Oiling Temperature: As the solution cools, but before it reaches the temperature at which it oils out, try vigorously scratching the inside of the flask with a glass rod or adding a seed crystal. This can sometimes trigger crystallization before the oil can form.

Q5: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Cause: This is usually due to one of two reasons: either too much solvent was added, and the solution is not supersaturated, or the solution is supersaturated but requires nucleation to begin.[13]

Solutions (in order of preference):

  • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[5]

  • Add a Seed Crystal: If you have a pure crystal of the compound, add a tiny speck to the solution. This provides a template for crystal growth.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then attempt to cool it again. Do this carefully to avoid evaporating too much.

  • Flash Cool: Place a small aliquot of the solution in a separate test tube and cool it rapidly in a dry ice/acetone bath. This will likely force the precipitation of a small amount of solid, which can then be used as seed crystals for the main solution.

Q6: My final yield is very low. What are the most common reasons?

Cause: Low yield is a frequent issue in recrystallization.

Common Culprits:

  • Using Too Much Solvent: This is the most common error.[13][14] The mother liquor will remain unsaturated, and a significant portion of your compound will not crystallize.

  • Premature Crystallization: If the product crystallizes during a hot filtration step, it will be lost. Ensure all glassware is pre-heated.

  • Insufficient Cooling: Not allowing the flask to cool for long enough, or not using an ice bath, will result in less product precipitating.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve and wash away a portion of your purified product.[13]

Q7: My final product is still colored or appears impure. How can I improve the purification?

Cause: The chosen solvent may not be effective at separating the specific impurities present, or the impurities are co-crystallizing with the product.

Solutions:

  • Use Activated Charcoal: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be very effective. Use sparingly, as it can also adsorb your product.

  • Perform a Second Recrystallization: A second pass through the entire recrystallization procedure using the same or a different solvent system can significantly improve purity.

  • Change the Solvent: An impurity that is sparingly soluble in one solvent may be very soluble in another. Experiment with different solvents from Table 1.

  • Pre-Purification: If impurities are present in high concentration, a preliminary purification by column chromatography may be necessary before attempting recrystallization.[18]

Q8: My crystals are extremely fine, like dust, making them difficult to filter and handle. How can I grow larger crystals?

Cause: The formation of very fine particles is typically the result of rapid crystallization from a highly supersaturated solution.

Solutions:

  • Slow Down the Cooling: This is the most effective method. After dissolving the compound in the hot solvent, insulate the flask (e.g., by wrapping it in glass wool or placing it in a large beaker of hot water) to ensure it cools as slowly as possible.

  • Reduce Supersaturation: Use slightly more solvent than the bare minimum required for dissolution. This will lower the level of supersaturation as it cools, favoring the growth of larger, more well-defined crystals over the rapid precipitation of many small ones.

Section 4: Safety & Handling

Q9: What are the primary safety hazards I should be aware of?

General Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All work should be performed in a certified chemical fume hood.[20]

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used. Avoid open flames when working with flammable solvents like hexane, ethanol, and ethyl acetate.

  • Handling: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). JP4357608B2 - Purification method of benzothiophene.
  • University of California, Los Angeles, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Inamdar, S., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21866059, 7-Fluoro-1-benzothiophene. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18526198, Methyl 7-fluoro-1-benzothiophene-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Zhang, J., et al. (2022). Crystal growth inhibition strategies in suspension concentrate formulations with case studies. Agrochemicals, Science and Technology.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters.
  • KTU ePubl. (2024). Functionalization and properties investigations of benzothiophene derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. PubMed. Retrieved from [Link]

  • Williamson, K. L. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl benzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
  • Royal Society of Chemistry. (n.d.). Inhibition of solution crystal growth of ritonavir by cellulose polymers – factors influencing polymer effectiveness. CrystEngComm.
  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Retrieved from [Link]

  • Journal of Natural Products. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements.
  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. Retrieved from [Link]

  • Science Ready. (2021). Esterification: Reflux, Isolation and Purification. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • ScienceDirect. (2020).
  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

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Optimization

Technical Support Center: Degradation of Fluorinated Benzothiophene Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzothiophene compounds. This guide is designed to provide in-depth technical assistance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzothiophene compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for common experimental challenges related to the degradation of this important class of molecules. Fluorination of the benzothiophene scaffold is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[1][2] However, the unique electronics of fluorine can also lead to unexpected degradation pathways and analytical challenges. This resource synthesizes established principles of fluorinated compound stability and benzothiophene chemistry to offer practical, field-proven insights.

Part 1: Understanding the Stability Landscape of Fluorinated Benzothiophenes

Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond generally render fluorinated compounds more resistant to metabolic degradation compared to their non-fluorinated analogs.[1][2] This increased stability is a primary driver for their use in drug design. However, it is crucial to recognize that "increased stability" does not mean "inert." Fluorinated benzothiophenes are susceptible to degradation under various conditions, and understanding these vulnerabilities is key to successful experimentation and development.

The benzothiophene core itself can be susceptible to oxidative and microbial degradation, while the nature and position of fluorine substituents can influence these pathways and introduce new ones, such as specific modes of photodegradation or nucleophilic attack under certain pH conditions.[3][4]

Part 2: Troubleshooting Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: I'm observing unexpected peaks in my HPLC analysis of a fluorinated benzothiophene after storage in an aqueous buffer. What could be the cause?

Answer:

Unexpected peaks appearing during storage in aqueous media often point to hydrolytic degradation. While the C-F bond itself is generally stable to hydrolysis, other parts of the molecule may not be. Furthermore, the presence of fluorine can influence the reactivity of adjacent functional groups.

Causality and Troubleshooting Steps:

  • Evaluate Molecular Structure for Hydrolytically Labile Groups:

    • Esters, Amides, Lactams: These are common functional groups appended to the benzothiophene core that are susceptible to hydrolysis. The reaction is typically accelerated at non-neutral pH.

    • Action: Analyze your samples at different pH values (e.g., pH 3, 7, and 9) to see if the rate of degradation changes. This is a simple forced degradation study.[5]

  • Consider Fluorine's Electronic Influence:

    • A strongly electron-withdrawing fluorine atom or trifluoromethyl group can make adjacent carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water or buffer components.

    • Action: Compare the degradation profile to a non-fluorinated analog if available. This can provide strong evidence for the role of the fluorine substituent in the degradation pathway.

  • Check for Buffer-Adduct Formation:

    • Some buffers, particularly those containing nucleophilic species like phosphate or citrate, can potentially form adducts with your compound, especially if it becomes activated.

    • Action: Switch to a non-nucleophilic buffer system (e.g., a volatile buffer like ammonium formate or acetate for LC-MS applications) and see if the unexpected peak disappears.

Q2: My fluorinated benzothiophene compound is showing significant degradation under oxidative stress testing (e.g., with H₂O₂). What is the likely degradation pathway?

Answer:

The sulfur atom in the benzothiophene ring is a primary target for oxidation. This can lead to the formation of sulfoxides and sulfones, which can significantly alter the compound's properties and may be further susceptible to degradation.

Causality and Troubleshooting Steps:

  • Sulfur Oxidation:

    • The lone pair of electrons on the sulfur atom makes it nucleophilic and prone to oxidation. The primary oxidation product is the S-oxide (sulfoxide), and further oxidation can lead to the S,S-dioxide (sulfone).[6]

    • Action: Use mass spectrometry (MS) to identify the masses of the degradation products. An increase of 16 amu corresponds to the formation of a sulfoxide, and an increase of 32 amu corresponds to a sulfone. Tandem MS (MS/MS) can help pinpoint the location of the oxidation by analyzing fragmentation patterns.[7]

  • Ring Opening:

    • Oxidation of the sulfur can destabilize the thiophene ring, potentially leading to ring-opening reactions under harsh oxidative conditions.

    • Action: Characterize major degradation products using high-resolution mass spectrometry (HRMS) to determine their elemental composition. NMR, particularly 1H and 13C, will be invaluable for elucidating the new structures.

  • Influence of Fluorine:

    • Electron-withdrawing fluorine substituents on the benzene ring can decrease the electron density of the thiophene ring, potentially making the sulfur less susceptible to oxidation. Conversely, fluorine substitution on the thiophene ring itself could have more complex effects.

    • Action: This is an area where detailed structure-degradation relationship studies are beneficial. Comparing the oxidative stability of isomers with fluorine at different positions can provide valuable insights.

Q3: I am struggling with poor peak shape and inconsistent retention times in my reversed-phase HPLC analysis of a fluorinated benzothiophene. What should I try?

Answer:

Poor chromatography of fluorinated compounds is a common issue. It can stem from a variety of factors including secondary interactions with the column, issues with the mobile phase, or the physicochemical properties of the analyte itself.

Causality and Troubleshooting Steps:

  • Secondary Silanol Interactions:

    • Residual silanol groups on the silica-based stationary phase can interact with basic nitrogens or other polar moieties on your molecule, leading to peak tailing.

    • Action:

      • Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid) to protonate basic analytes and suppress silanol interactions.

      • Use a column with advanced end-capping or a hybrid particle technology designed to minimize silanol activity.[8]

  • Mobile Phase and Sample Solvent Mismatch:

    • Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.

    • Action: If possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[9]

  • Compound-Specific Issues:

    • Highly fluorinated compounds can sometimes exhibit unique interactions with stationary phases.

    • Action:

      • Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Embedded Polar Group) to find one that provides better peak shape.

      • Consider the use of a different organic modifier (e.g., methanol instead of acetonitrile, or vice-versa) as this can alter selectivity and peak shape.

Part 3: Frequently Asked Questions (FAQs)

Q: How can I use ¹⁹F NMR to study the degradation of my fluorinated benzothiophene?

A: ¹⁹F NMR is a powerful tool for studying fluorinated compounds because of its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus, which makes it very sensitive to changes in the local electronic environment.[10][11][12]

  • Tracking Degradation: You can monitor the disappearance of the parent compound's ¹⁹F signal and the appearance of new signals from degradation products over time. This allows for quantitative analysis of the degradation kinetics without the need for chromatographic separation.[10]

  • Identifying Degradants: The chemical shift of a ¹⁹F nucleus provides information about its chemical environment. By comparing the shifts of the degradation products to known compounds or by using computational predictions, you can often identify the structure of the degradants.[10][13]

  • Detecting Defluorination: The appearance of a signal corresponding to the fluoride anion (F⁻) is a direct indication that the C-F bond has been cleaved.[10] This is a critical piece of information, as the release of fluoride can have toxicological implications.[14]

Q: What are the typical conditions for a forced degradation study of a novel fluorinated benzothiophene?

A: Forced degradation studies, also known as stress testing, are essential for developing stability-indicating analytical methods and understanding degradation pathways.[5][15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5] Typical conditions include:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60 °C)Hydrolysis of labile groups (esters, amides), potential for ring rearrangement.
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60 °C)Saponification of esters, hydrolysis of amides.
Oxidation 3% H₂O₂, room temperature or gentle heatOxidation of the sulfur atom to sulfoxide and sulfone.
Thermal Degradation Dry heat (e.g., 80-100 °C)Thermally induced cleavage of weaker bonds.
Photodegradation Exposure to UV and/or visible light (ICH-compliant chamber)Photolytic cleavage of bonds, potential for C-F bond cleavage.[4]

Q: Are there any specific mass spectrometry fragmentation patterns I should look for with fluorinated benzothiophenes?

A: While specific fragmentation patterns are highly structure-dependent, some general principles apply:

  • Sulfur-Containing Fragments: Expect to see fragment ions corresponding to the loss of sulfur-containing species, such as CS or CHS.

  • Fluorine-Containing Fragments: The presence of fluorine can direct fragmentation. For example, with a trifluoromethyl (CF₃) group, you might observe the loss of a CF₃ radical or neutral CF₂.

  • Ring Cleavage: The benzothiophene ring system can undergo characteristic cleavages. Studying the fragmentation of the non-fluorinated benzothiophene core can provide a baseline for interpreting the spectra of your fluorinated analogs.[7]

Part 4: Experimental Protocols and Visualizations

Protocol 1: General Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of your fluorinated benzothiophene compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Base: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Thermal: Place a solid sample of the compound in an oven at 80 °C.

    • Photolytic: Expose a solution of the compound to light in a photostability chamber.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C for acid/base hydrolysis) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, typically with UV and MS detection.

Diagram 1: General Workflow for Investigating Degradation

G cluster_0 Problem Identification cluster_1 Forced Degradation Studies cluster_2 Analytical Characterization cluster_3 Resolution A Unexpected Peak in HPLC / Loss of Parent Compound B Hydrolysis (Acid/Base) A->B Investigate Cause C Oxidation (H₂O₂) A->C Investigate Cause D Photolysis (UV/Vis) A->D Investigate Cause E Thermal (Heat) A->E Investigate Cause F LC-MS/MS (Mass & Fragmentation) B->F Analyze Degradants C->F Analyze Degradants D->F Analyze Degradants E->F Analyze Degradants G ¹⁹F NMR (Degradant ID & Defluorination) F->G Confirm Structure I Identify Degradation Pathway F->I Synthesize Data H Preparative HPLC & ¹H/¹³C NMR G->H Isolate & Characterize G->I Synthesize Data H->I Synthesize Data J Optimize Storage / Formulation Conditions I->J

Caption: Workflow for troubleshooting degradation of fluorinated benzothiophenes.

Diagram 2: Key Degradation Pathways of Benzothiophene

G cluster_0 Oxidative Degradation cluster_1 Photodegradation BT Fluorinated Benzothiophene Sulfoxide Sulfoxide (+16 amu) BT->Sulfoxide [O] Photo_Products Ring-Opened or Rearranged Products BT->Photo_Products Sulfone Sulfone (+32 amu) Sulfoxide->Sulfone [O] Defluorination Loss of F⁻ Photo_Products->Defluorination Further Degradation

Caption: Common degradation routes for fluorinated benzothiophenes.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation Pathways of Some Benzothiophene Radical Cations Formed by Atmospheric Pressure Chemical Ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571-9.
  • Sagardía, F., Rigau, J. J., Martínez-Lahoz, A., Fuentes, F., López, C., & Flores, W. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722-5.
  • Vervoort, J., de Jong, E., Bins, J. F., & Rietjens, I. M. (1992). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 58(8), 2477-2483.
  • Patel, D., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc.
  • Mori, S., & Matsui, M. (n.d.). Thermal and oxidative stability of fluorinated alkyl aryl ethers.
  • Wallace, O. B., Bryant, H. U., Shetler, P. K., Adrian, M. D., & Geiser, A. G. (2004). Benzothiophene and naphthalene derived constrained SERMs. Bioorganic & Medicinal Chemistry Letters, 14(20), 5103-6.
  • Taylor, B. F., & Amador, J. A. (1994). Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments. FEMS Microbiology Letters, 124(3), 309-13.
  • Liu, Y., et al. (2022). Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis. Environmental Science & Technology, 56(15), 10677-10687.
  • S.N, S. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 163-170.
  • Safin, D. A., et al. (2011). Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture.
  • Vervoort, J., et al. (1998). 19F NMR study on the biodegradation of fluorophenols by various Rhodococcus species.
  • Sunil Patanwadiya. (n.d.).
  • Klick, S., et al. (2005). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Alsante, K. M., et al. (n.d.).
  • Royal Society of Chemistry. (2025). Organic & Biomolecular Chemistry Blog.
  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Plant Physiology, 153(3), 1464-1478.
  • Pharmaceutical Technology. (2015).
  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(14), 5547-5557.
  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9968-9978.
  • Li, Y., et al. (2021). Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water. Organic & Biomolecular Chemistry, 19(42), 9205-9210.
  • Sharma, M. C., & Sharma, S. (2016).
  • Reddy, G. S., et al. (2011). Validation and stability indicating RP-HPLC method for the determination of tadalafil API in pharmaceutical formulations. African Journal of Pharmacy and Pharmacology, 5(6), 762-769.
  • Smith, A. J. R., et al. (2022).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). 7-Fluoro-1-benzothiophene. PubChem.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-43.
  • Kasaai, M. R. (2025). Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview. Food Nutrition Chemistry, 3(1), 238.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems.
  • Suneetha, A., & Kumar, G. V. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. International Journal of Applied Pharmaceutics, 15(5), 184-191.
  • Kádár, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Journal of Mass Spectrometry, 42(10), 1332-41.
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Troubleshooting

"Methyl 7-fluoro-1-benzothiophene-2-carboxylate" reaction scale-up challenges

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate. As a key intermediate in pharmaceutical research, successful and safe scale-up is critical. This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field experience.

Assumed Synthetic Pathway

While numerous methods exist for benzothiophene synthesis, a common and logical approach for this specific molecule involves a two-step process starting from 3-fluorothiophenol. This guide will focus on the challenges anticipated during the scale-up of this pathway.[1]

  • S-Alkylation: Nucleophilic substitution reaction between 3-fluorothiophenol and a methyl haloacetate (e.g., methyl chloroacetate) to form methyl 2-((3-fluorophenyl)thio)acetate.

  • Intramolecular Cyclization: Electrophilic cyclization of the thioether intermediate to form the benzothiophene ring system. This is the most challenging step and is often accomplished using strong acids or dehydrating/chlorinating agents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂).

Below is a visualization of the general workflow, highlighting critical control points for successful scale-up.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization (Critical Step) cluster_2 Step 3: Purification A 3-Fluorothiophenol + Methyl Chloroacetate B Base Addition (e.g., K₂CO₃) A->B Control Temp & Addition Rate C Reaction Monitoring (TLC/HPLC) B->C D Aqueous Workup (Phase Separation) C->D Ensure complete reaction E Solvent Removal D->E F Intermediate: Methyl 2-((3-fluorophenyl)thio)acetate E->F G Intermediate + Solvent F->G H Cyclizing Agent Addition (e.g., Thionyl Chloride) G->H Strict Temp Control (-5 to 5 °C) I Controlled Heating & Off-Gas Scrubbing H->I Monitor Exotherm & Gas Evolution (HCl, SO₂) J Reaction Quench I->J Monitor for completion K Crude Product Isolation J->K L Crude Product K->L M Recrystallization (Solvent Screen) L->M Optimize solvent ratio & cooling profile N Filtration & Drying M->N O Final Product: Methyl 7-fluoro-1-benzothiophene-2-carboxylate N->O Check Purity (HPLC) & Yield

Sources

Optimization

Technical Support Center: Synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of this specific chemical synthesis. Here, we will address common issues encountered during the experimental process in a direct question-and-answer format, providing in-depth, field-proven insights to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 7-fluoro-1-benzothiophene-2-carboxylate?

A1: The most prevalent and reliable method for synthesizing this and similar benzothiophene scaffolds is the condensation reaction between a substituted o-halobenzaldehyde and a thioglycolate ester.[1][2] For Methyl 7-fluoro-1-benzothiophene-2-carboxylate, this typically involves the reaction of 2,3-difluorobenzaldehyde with methyl thioglycolate in the presence of a suitable base. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular condensation.

Q2: Why is the choice of base critical in this synthesis?

A2: The base plays a dual role in this reaction. First, it deprotonates the methyl thioglycolate, forming a thiolate anion which acts as the nucleophile. Second, it facilitates the final intramolecular cyclization and dehydration to form the benzothiophene ring. A base that is too strong can lead to side reactions, such as self-condensation of the aldehyde or hydrolysis of the ester. A base that is too weak will result in a sluggish or incomplete reaction. Common bases for this transformation include potassium carbonate (K₂CO₃) and triethylamine (TEA).[2]

Q3: What are the key analytical techniques to monitor the reaction progress and characterize the final product?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction's progress by observing the consumption of starting materials and the formation of the product.[3][4] For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the structure of the benzothiophene core and the correct positioning of the substituents. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.[2]

Troubleshooting Guide

Problem 1: Low to No Product Yield

Symptom: After the reaction workup, you observe very little or no desired product, with mainly starting material remaining.

Potential Cause & Solution:

  • Insufficiently Anhydrous Conditions: The presence of water can hydrolyze the methyl thioglycolate and the newly formed ester product, and can also interfere with the base's efficacy.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., Nitrogen or Argon).[2]

  • Poor Quality of Reagents: The starting materials, particularly the 2,3-difluorobenzaldehyde and methyl thioglycolate, may have degraded.

    • Solution: Use freshly opened or purified reagents. The aldehyde can be checked for purity by NMR, and the thioglycolate should be stored under nitrogen and refrigerated.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to proceed at a reasonable rate.

    • Solution: The reaction is often performed at elevated temperatures (e.g., 60-90 °C).[1][2] If you are running the reaction at room temperature, consider gradually increasing the temperature and monitoring the progress by TLC. Microwave-assisted heating can also dramatically reduce reaction times and improve yields.[1]

Problem 2: Presence of Significant Impurities in the Crude Product

Symptom: TLC or NMR of the crude product shows multiple spots or peaks in addition to the desired product.

Potential Cause & Solution:

  • Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming other isomers if the starting materials are not correctly chosen or if side reactions occur. With 2,3-difluorobenzaldehyde, the fluorine at the 2-position is more activated towards nucleophilic substitution. However, under certain conditions, minor products from substitution at the 3-position might be possible, though less likely.

    • Solution: Carefully control the reaction temperature and the rate of addition of the base. Purification by column chromatography is typically effective in separating the desired product from isomers and other impurities.[2]

  • Side Reactions: The aldehyde can undergo self-condensation (aldol reaction) under basic conditions. The thioglycolate can also undergo oxidation.

    • Solution: Add the base slowly to the reaction mixture at a controlled temperature. Maintaining an inert atmosphere can minimize oxidation.

  • Incomplete Reaction: The presence of starting materials in the final product indicates an incomplete reaction.

    • Solution: Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct; a slight excess of the thioglycolate and base is sometimes used.[2]

Experimental Workflow and Troubleshooting Checkpoints

The following diagram outlines the general workflow for the synthesis and highlights key troubleshooting checkpoints.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Assemble Dry Glassware reagents Reagents: - 2,3-Difluorobenzaldehyde - Methyl Thioglycolate - Base (e.g., K2CO3) - Anhydrous Solvent (e.g., DMF) start->reagents mix Combine Reagents under Inert Atmosphere reagents->mix ts2 Verify Reagent Purity reagents->ts2 heat Heat Reaction Mixture (e.g., 80°C) mix->heat ts1 Check Anhydrous Conditions mix->ts1 monitor Monitor by TLC heat->monitor monitor->heat Incomplete? Continue Heating quench Quench Reaction & Extract monitor->quench Complete? ts3 Optimize Temperature monitor->ts3 purify Purify by Column Chromatography quench->purify characterize Characterize Product (NMR, HRMS) purify->characterize ts4 Analyze Impurity Profile purify->ts4 end End: Pure Product characterize->end

Caption: Workflow for the synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate with key troubleshooting checkpoints.

Reference Protocol

This protocol is adapted from established procedures for similar benzothiophene syntheses.[2]

Materials:

  • 2,3-Difluorobenzaldehyde

  • Methyl thioglycolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF.

  • Add 2,3-difluorobenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq).

  • Add anhydrous potassium carbonate (1.2 eq) portion-wise while stirring.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

Key Parameter Optimization Table

ParameterRecommended RangePotential Issue if DeviatedTroubleshooting Action
Temperature 60 - 90 °CToo low: slow/incomplete reaction. Too high: side product formation.Monitor by TLC and adjust temperature accordingly.
Base (K₂CO₃) 1.1 - 1.5 eqToo little: incomplete reaction. Too much: potential side reactions.Ensure accurate weighing and use of anhydrous base.
Solvent Anhydrous DMF/DMSOPresence of water leads to hydrolysis and low yield.Use freshly opened anhydrous solvent or dry it before use.
Reaction Time 2 - 18 hoursToo short: incomplete reaction. Too long: potential degradation.Monitor reaction progress closely with TLC.

References

  • Staderini, M., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances. Available at: [Link]

  • Inam, M., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Books.
  • Ruso, S., et al. (2016). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • Fedi, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Available at: [Link]

  • It's Chemistry Time. (2022). Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate: A Comparative Analysis of Methodologies

Introduction Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds.[1] The strategic placemen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 7-fluoro-1-benzothiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds.[1] The strategic placement of the fluorine atom at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making access to this intermediate crucial for drug discovery and development programs. This guide provides a comprehensive comparison of the most viable synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Synthetic Strategies

Two principal and practical routes for the synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate have been identified and will be critically evaluated:

  • Route 1: De Novo Construction of the Benzothiophene Core via condensation of a substituted benzaldehyde with a thioglycolate.

  • Route 2: Esterification of Commercially Available 7-fluoro-1-benzothiophene-2-carboxylic acid.

A third, more specialized approach, Microwave-Assisted Synthesis , will also be discussed as a modern alternative for accelerating the de novo construction.

Route 1: De Novo Synthesis from 2,3-Difluorobenzaldehyde

This bottom-up approach constructs the benzothiophene scaffold in a one-pot reaction, offering a direct entry to the target molecule from readily available starting materials. The strategy is analogous to the synthesis of similar substituted benzothiophene esters.

Reaction Scheme:

2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Intermediate Intermediate 2,3-Difluorobenzaldehyde->Intermediate + Methyl thioglycolate Methyl_thioglycolate Methyl thioglycolate Base Base (e.g., Triethylamine) Solvent Solvent (e.g., DMF) Product Methyl 7-fluoro-1-benzothiophene-2-carboxylate Intermediate->Product Intramolecular cyclization

Caption: De Novo Synthesis Pathway.

Causality Behind Experimental Choices:

The selection of 2,3-difluorobenzaldehyde as the starting material is dictated by the desired 7-fluoro substitution pattern on the final benzothiophene ring.[2] The ortho-fluorine atom is susceptible to nucleophilic aromatic substitution by the sulfur of methyl thioglycolate, which, followed by an intramolecular condensation and aromatization, yields the desired product. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its high boiling point and ability to dissolve the reactants and intermediates. A non-nucleophilic organic base, such as triethylamine, is employed to facilitate the initial condensation and the subsequent cyclization steps.

Detailed Experimental Protocol:
  • To a stirred solution of 2,3-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add methyl thioglycolate (1.1 eq) and triethylamine (2.2 eq).

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

Advantages and Disadvantages:
Advantages Disadvantages
Direct, one-pot synthesis of the target molecule.Potentially lower overall yield compared to the esterification route.
Avoids the handling of the carboxylic acid intermediate.Requires access to the specific starting material, 2,3-difluorobenzaldehyde.[2]
Scalable process.Reaction conditions may require optimization for optimal yield and purity.

Route 2: Esterification of 7-fluoro-1-benzothiophene-2-carboxylic acid

This two-step conceptual approach leverages the commercial availability of 7-fluoro-1-benzothiophene-2-carboxylic acid.[3] The synthesis is completed by a reliable esterification reaction. Several methods for esterification are available, each with its own merits and drawbacks.

Reaction Scheme:

Carboxylic_Acid 7-fluoro-1-benzothiophene-2-carboxylic acid Product Methyl 7-fluoro-1-benzothiophene-2-carboxylate Carboxylic_Acid->Product + Esterification Reagent Esterification_Reagent Esterification Reagent (e.g., MeOH/H+, SOCl2/MeOH, or CH2N2)

Caption: Esterification Synthesis Pathway.

Comparison of Esterification Methods:
Method Reagents Advantages Disadvantages
Fischer Esterification Methanol, catalytic acid (e.g., H₂SO₄)Inexpensive reagents, simple procedure.[4][5]Reversible reaction requiring a large excess of methanol and/or removal of water to drive to completion. May not be suitable for acid-sensitive substrates.[6]
Thionyl Chloride 1. SOCl₂ 2. MethanolHigh-yielding, irreversible reaction.[6][7]Thionyl chloride is corrosive and moisture-sensitive, requiring careful handling. The intermediate acid chloride may be unstable.
Diazomethane CH₂N₂High-yielding, mild reaction conditions.[8][9]Diazomethane is toxic and potentially explosive, requiring specialized handling and equipment.[9]
Detailed Experimental Protocols:

Method A: Fischer Esterification [4][5]

  • Suspend 7-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Method B: Thionyl Chloride [6][7]

  • To a solution of 7-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an inert solvent and add methanol (1.5 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Microwave-Assisted De Novo Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields.[10][11] The de novo synthesis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate can be significantly accelerated using this technology.

Causality Behind Experimental Choices:

Microwave energy efficiently heats the polar solvent (DMF) and reactants, leading to a rapid increase in the reaction rate. This can often minimize the formation of side products that may occur under prolonged conventional heating.

Detailed Experimental Protocol:
  • In a microwave-safe vessel, combine 2,3-difluorobenzaldehyde (1.0 eq), methyl thioglycolate (1.1 eq), and triethylamine (2.2 eq) in anhydrous DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes), monitoring the pressure.

  • After cooling, work up the reaction mixture as described in the conventional de novo synthesis protocol.

Performance Data Summary

Synthesis Method Starting Materials Typical Yield Reaction Time Key Considerations
De Novo (Conventional) 2,3-Difluorobenzaldehyde, Methyl thioglycolateModerate to GoodSeveral hoursAvailability of starting material.
De Novo (Microwave) 2,3-Difluorobenzaldehyde, Methyl thioglycolateGood to Excellent10-30 minutesRequires specialized microwave equipment.[10]
Esterification (Fischer) 7-fluoro-1-benzothiophene-2-carboxylic acid, MethanolGoodSeveral hoursEquilibrium reaction; requires excess alcohol.[4]
Esterification (SOCl₂) 7-fluoro-1-benzothiophene-2-carboxylic acid, SOCl₂, MethanolExcellent1-2 hoursHandling of corrosive and moisture-sensitive reagent.[6]
Esterification (CH₂N₂) 7-fluoro-1-benzothiophene-2-carboxylic acid, DiazomethaneExcellent< 1 hourUse of a toxic and explosive reagent.[9]

Conclusion and Recommendations

The choice of the optimal synthesis method for Methyl 7-fluoro-1-benzothiophene-2-carboxylate depends on several factors, including the scale of the synthesis, available equipment, and the cost and availability of starting materials.

  • For large-scale synthesis , the de novo route using conventional heating is a strong candidate due to its directness and scalability, provided that 2,3-difluorobenzaldehyde is readily accessible.

  • For rapid synthesis and methods development , the microwave-assisted de novo synthesis offers a significant advantage in terms of reaction time.[10]

  • When high purity and yield are paramount on a smaller scale , the esterification of the commercially available carboxylic acid is an excellent choice. The thionyl chloride method represents a good balance of efficiency and safety for most laboratory settings. The Fischer esterification is a cost-effective alternative if the equilibrium limitations can be managed. The use of diazomethane should be reserved for situations where its high reactivity and mild conditions are essential, and the necessary safety precautions can be strictly followed.

By carefully considering these factors, researchers can confidently select the most appropriate synthetic strategy to efficiently obtain Methyl 7-fluoro-1-benzothiophene-2-carboxylate for their research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2010). 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(22), 6255–6269. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • PubMed Central. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Methyl benzo[b]thiophene-2-carboxylate (97%). Retrieved from [Link]

  • University of Strathclyde. (2015, June 28). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]

  • MolPort. (n.d.). 7-fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 23). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2007). Methyl Esterification Assisted MALDI FTMS Characterization of the Orcokinin Neuropeptide Family. Retrieved from [Link]

  • IntechOpen. (2024, July 24). Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Analysis of Methyl 7-fluoro-1-benzothiophene-2-carboxylate

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Me...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like Methyl 7-fluoro-1-benzothiophene-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth comparison of key analytical techniques for determining the purity of this fluorinated benzothiophene derivative, offering insights into the causality behind experimental choices and providing data-driven comparisons to empower researchers in selecting the most appropriate methods for their needs.

The Criticality of Purity for Benzothiophene Scaffolds

Benzothiophene derivatives are prevalent scaffolds in a multitude of therapeutic agents, exhibiting a wide range of biological activities.[1][3][4] The introduction of a fluorine atom, as in Methyl 7-fluoro-1-benzothiophene-2-carboxylate, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, impurities arising from synthesis, such as starting materials, by-products, or degradation products, can introduce toxicity or alter the intended pharmacological profile. Therefore, a multi-faceted analytical approach is essential for comprehensive purity evaluation.

Comparative Analysis of Purity Determination Techniques

This guide will explore four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). Each method offers unique advantages and limitations in the context of analyzing Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and broad applicability to a wide range of organic molecules.[5] For a moderately polar compound like Methyl 7-fluoro-1-benzothiophene-2-carboxylate, a reversed-phase HPLC method is the logical starting point.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Experimental Protocol: A Self-Validating System

A robust HPLC method should be developed and validated to ensure its accuracy, precision, and specificity.[5]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum)

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL in Acetonitrile

Rationale for Experimental Choices:

  • The C18 column is a versatile choice for retaining the nonpolar benzothiophene core.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • A PDA detector allows for the assessment of peak purity by comparing UV spectra across a single peak.

Data Presentation and Performance Comparison
ParameterHPLCGC-MSqNMRDSC
Principle Differential PartitioningVolatility & Mass-to-Charge RatioNuclear Magnetic ResonanceMelting Point Depression
Typical LOD/LOQ ~0.01% / ~0.03%~0.001% / ~0.003%~0.1% / ~0.3%~0.1% / ~0.3%
Precision (RSD) < 2%< 5%< 1%< 5%
Quantitation Relative (Area Percent) or External StandardRelative (Area Percent) or Internal StandardAbsolute (Internal Standard)Absolute
Impurity Identification Tentative (Retention Time)Confident (Mass Spectrum)Confident (Chemical Shift)Not Applicable
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Weigh & Dissolve Sample (1 mg/mL in Acetonitrile) filter Filter through 0.45 µm Syringe Filter prep->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7] Given the likely volatility of Methyl 7-fluoro-1-benzothiophene-2-carboxylate and its potential impurities, GC-MS can provide excellent separation and definitive identification of unknown components.

Principle of Separation and Detection

In GC, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for confident identification.

Experimental Protocol: A Self-Validating System

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 min at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

  • Sample Preparation: 1 mg/mL in Dichloromethane

Rationale for Experimental Choices:

  • An HP-5ms column provides good general-purpose separation for a wide range of aromatic compounds.

  • The temperature program is designed to elute the main component at a reasonable retention time while also separating potentially less volatile impurities.

  • Electron ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve Sample (1 mg/mL in DCM) inject Inject into GC Inlet prep->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-500) ionize->detect integrate Integrate Total Ion Chromatogram detect->integrate identify Identify Impurities (MS Library) integrate->identify calculate Calculate Purity (Area %) integrate->calculate

Caption: GC-MS workflow for purity analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte itself.[8][9][10] Instead, a certified internal standard of known purity is used. For a fluorinated compound, both ¹H and ¹⁹F qNMR can be powerful tools.

Principle of Quantification

The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a known amount of an internal standard, the absolute purity of the analyte can be calculated.[11][12]

Experimental Protocol: A Self-Validating System

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H and ¹⁹F detection.

¹⁹F qNMR Experimental Parameters:

  • Solvent: DMSO-d₆

  • Internal Standard: Trifluoroacetic acid (TFA) or another certified fluorinated standard with a non-overlapping signal.[13][14]

  • Pulse Sequence: A simple pulse-acquire sequence.

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing nucleus (analyte or standard). This is crucial for accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or 128).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

    • Accurately weigh a similar amount of the certified internal standard.

    • Dissolve both in a precise volume of DMSO-d₆ in a volumetric flask.

    • Transfer an aliquot to an NMR tube.

Rationale for Experimental Choices:

  • ¹⁹F NMR offers a wide chemical shift range and often simpler spectra compared to ¹H NMR, reducing the likelihood of signal overlap.[15]

  • A long relaxation delay is essential to ensure that all nuclei have fully relaxed before the next pulse, which is a prerequisite for accurate quantification.

  • Precise weighing of both the analyte and the internal standard is critical for the accuracy of the absolute purity calculation.

Experimental Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum (long relaxation delay) dissolve->acquire process Process Spectrum (Phase & Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: qNMR workflow for absolute purity determination.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.[18]

Principle of Purity Determination

Impurities in a crystalline solid disrupt the crystal lattice, leading to a broadening of the melting range and a depression of the melting point. The van't Hoff equation describes this relationship, and by analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated.

Experimental Protocol: A Self-Validating System

Instrumentation:

  • Differential Scanning Calorimeter with a refrigerated cooling system.

DSC Experimental Parameters:

  • Sample Pan: Hermetically sealed aluminum pans.

  • Sample Weight: 1-3 mg, accurately weighed.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Temperature Program:

    • Equilibrate at a temperature well below the expected melting point.

    • Ramp at a slow heating rate (e.g., 1-2 °C/min) through the melting transition.

  • Data Analysis: Utilize the software's purity analysis package based on the van't Hoff equation.

Rationale for Experimental Choices:

  • Hermetically sealed pans are used to prevent the loss of volatile components during heating.

  • A slow heating rate is necessary to maintain thermal equilibrium and obtain an accurate melting profile.

  • The sample must be crystalline and thermally stable up to and during its melting for this method to be applicable.

Experimental Workflow: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_data Data Analysis weigh Accurately Weigh Sample (1-3 mg) seal Seal in Hermetic Pan weigh->seal heat Heat at Slow Rate (e.g., 1 °C/min) seal->heat record Record Heat Flow vs. Temperature heat->record analyze Analyze Melting Endotherm record->analyze calculate Calculate Purity (van't Hoff Eq.) analyze->calculate

Caption: DSC workflow for purity analysis.

Conclusion and Recommendations

The comprehensive purity assessment of Methyl 7-fluoro-1-benzothiophene-2-carboxylate requires a strategic combination of analytical techniques.

  • HPLC should be the primary technique for routine purity analysis and for the detection and quantification of non-volatile impurities. Its high resolving power makes it ideal for separating closely related substances.

  • GC-MS is invaluable for identifying volatile and semi-volatile impurities, offering a high degree of confidence in their structural elucidation.

  • qNMR serves as an excellent orthogonal method for providing an absolute purity value, which can be used to qualify the material as a reference standard. ¹⁹F qNMR is particularly advantageous for this fluorinated compound.

  • DSC can be a rapid and straightforward method for determining the purity of a highly crystalline batch of material, but it is not suitable for amorphous materials or compounds that decompose upon melting.

For researchers and drug development professionals, a combination of HPLC for routine quality control and qNMR for the definitive assignment of purity to a reference lot represents a robust and scientifically sound approach. GC-MS and DSC can be employed as complementary techniques to provide a more complete picture of the impurity profile. By understanding the principles and applying the appropriate methodologies, the quality and safety of this promising pharmaceutical building block can be assured.

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]

  • 7-Fluoro-1-benzothiophene. PubChem. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). ResearchGate. [Link]

  • GC-MS data for the intermediates formed during the transformation of benzothiophenes by Sphingomonas sp. XLDN2-5. ResearchGate. [Link]

  • Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). ResearchGate. [Link]

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  • Methyl 7-fluoro-1-benzothiophene-2-carboxylate. PubChem. [Link]

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  • Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). IntechOpen. [Link]

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  • Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

  • 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. (2011). ResearchGate. [Link]

  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2018). ResearchGate. [Link]

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  • Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3 N4 via the Polymerization Pathway. (2023). ACS Publications. [Link]

  • What is qNMR (quantitative NMR) ?. JEOL Ltd. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2020). MDPI. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2009). PubMed. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. [Link]

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  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). Zenodo. [Link]

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  • Supporting Information. The Royal Society of Chemistry. [Link]

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Validation

A Comparative Guide to Benzothiophene Carboxylate Esters in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzothiophene scaffold stands as a privileged structure, consistently appearing in a diverse array of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiophene scaffold stands as a privileged structure, consistently appearing in a diverse array of biologically active molecules. This guide provides a comprehensive comparative analysis of benzothiophene carboxylate esters, offering insights into their synthesis, pharmacological activities, and performance against relevant alternatives. By synthesizing technical data with field-proven insights, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics.

The Benzothiophene Core: A Versatile Scaffold in Medicinal Chemistry

Benzothiophene, a bicyclic aromatic heterocycle, has garnered significant attention in drug discovery due to its structural resemblance to endogenous molecules and its ability to engage in various biological interactions. The incorporation of a carboxylate ester functionality further enhances its drug-like properties, influencing solubility, metabolic stability, and target binding affinity. This unique combination has led to the development of benzothiophene carboxylate esters with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4]

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of benzothiophene carboxylate esters can be achieved through several strategic routes, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). A common and efficient method is the palladium-catalyzed carbonylative cyclization of 2-(methylthio)phenylacetylenes.[5] This approach offers a direct and versatile route to a variety of substituted benzothiophene-3-carboxylate esters.

Experimental Protocol: Palladium-Catalyzed Synthesis of Methyl 2-phenylbenzo[b]thiophene-3-carboxylate

This protocol details a representative synthesis of a benzothiophene carboxylate ester, highlighting the key steps and considerations for achieving high yields and purity.

Materials:

  • 2-(Methylthio)phenylacetylene

  • Palladium(II) iodide (PdI₂)

  • Potassium iodide (KI)

  • Methanol (MeOH)

  • Carbon monoxide (CO)

  • Air

  • Stainless steel autoclave

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (AcOEt) for chromatography

Procedure:

  • In a stainless steel autoclave, combine 2-(methylthio)phenylacetylene (1.12 mmol), PdI₂ (0.056 mmol), and KI (2.80 mmol) in methanol (56 mL).

  • Seal the autoclave and pressurize with 32 atm of carbon monoxide and then with air to a total pressure of 40 atm.

  • Heat the reaction mixture to 80 °C and stir for 15 hours.

  • After cooling and carefully depressurizing the autoclave, evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 2-phenylbenzo[b]thiophene-3-carboxylate.[5]

Causality of Experimental Choices:

  • Palladium(II) iodide and Potassium Iodide: This catalytic system is crucial for the oxidative cyclization and subsequent carbonylation steps. The iodide ions play a key role in the demethylation of the sulfonium intermediate.

  • Carbon Monoxide: Serves as the source of the carbonyl group in the ester functionality.

  • Air (Oxygen): Acts as the terminal oxidant to regenerate the active palladium catalyst.

  • Methanol: Functions as both the solvent and the nucleophile to form the methyl ester.

Alternative Synthetic Routes

Other notable synthetic methods include the reaction of o-halovinylbenzenes with potassium sulfide and domino reaction protocols, which offer alternative pathways to access diverse benzothiophene scaffolds.[6][7]

Performance Evaluation: A Comparative Analysis

The true value of a molecular scaffold lies in its performance relative to existing alternatives. This section provides a comparative look at benzothiophene carboxylate esters in two key therapeutic areas: kinase inhibition and antimicrobial activity.

As Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Kinases are critical targets in oncology, and the development of potent and selective inhibitors is a major focus of cancer research. Benzothiophene derivatives have emerged as promising multi-kinase inhibitors.[8]

A notable example is the benzothiophene carboxylic acid derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK).[5] In a comparative study, BT2 demonstrated significantly better pharmacokinetic properties than the known allosteric BDK inhibitor, (S)-α-chlorophenylpropionate ((S)-CPP).[5][9]

Table 1: Comparative Pharmacokinetic Properties of BT2 and (S)-CPP

CompoundTerminal Half-Life (T½)Metabolic Stability (in 240 min)
BT2 730 minNo degradation
(S)-CPP Shorter than BT2Less stable than BT2

Data sourced from Tso et al. (2014).[5][9]

The superior metabolic stability and longer half-life of BT2 highlight the potential of the benzothiophene scaffold in designing kinase inhibitors with improved in vivo efficacy.[5][9]

BT2 binds to an allosteric site on BDK, triggering conformational changes that lead to the dissociation of the kinase from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). This dissociation is followed by the accelerated degradation of the kinase, leading to the activation of the BCKDC and a reduction in branched-chain amino acid concentrations.[5][9]

BDK_Inhibition BCKDC BCKDC (Inactive) BDK BDK BCKDC->BDK Binds to Active_BCKDC BCKDC (Active) BCKDC->Active_BCKDC Becomes Active Degradation Degradation BDK->Degradation Dissociates and undergoes BT2 BT2 (Inhibitor) BT2->BDK Binds to allosteric site

Caption: Allosteric inhibition of BDK by BT2 leads to kinase degradation and BCKDC activation.

As Antimicrobial Agents: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Benzothiophene derivatives have shown significant promise in this area, with activity against a range of bacterial pathogens, including multidrug-resistant strains.[1][10]

A study on benzothiophene acylhydrazones, derived from benzothiophene-2-carboxylic acid, identified a compound with a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[1] While direct comparative data for benzothiophene carboxylate esters against commercial antibiotics is limited in the initial searches, the activity of closely related derivatives suggests their potential. For context, the MIC of the widely used antibiotic ciprofloxacin against some strains of S. aureus can range from 0.5 to >32 µg/mL, depending on the level of resistance.

Table 2: Antimicrobial Activity of a Benzothiophene Derivative and Ciprofloxacin Against S. aureus

CompoundOrganismMIC (µg/mL)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide S. aureus (MRSA)4
Ciprofloxacin S. aureus0.5 - >32

Data for the benzothiophene derivative from Abid et al. (2022)[1]; Ciprofloxacin data represents a general range.

While the exact mechanisms for many benzothiophene derivatives are still under investigation, it is hypothesized that their antimicrobial activity may arise from their ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with DNA replication. The lipophilic nature of the benzothiophene core allows for penetration of the bacterial cell wall, while the ester and other functional groups can engage in specific interactions with molecular targets.

Antimicrobial_MoA cluster_bacterium Bacterial Cell Membrane Cell Membrane DNA DNA Enzymes Essential Enzymes BT_Ester Benzothiophene Carboxylate Ester BT_Ester->Membrane Disruption BT_Ester->DNA Inhibition of Replication BT_Ester->Enzymes Inhibition

Caption: Proposed mechanisms of antimicrobial action for benzothiophene derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiophene carboxylate esters is highly dependent on the nature and position of substituents on the bicyclic ring system.

  • Anticancer Activity: For some benzothiophene derivatives, the introduction of a methyl group at the C-3 position and a methoxy group at the C-6 position of the benzofuran ring (a related scaffold) significantly increased antiproliferative activity.[11] This suggests that similar substitutions on the benzothiophene ring could be a fruitful area of investigation.

  • Antimicrobial Activity: In a series of thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position was found to be more potent than hydroxyl or methyl groups.[10] This highlights the importance of hydrogen bond donors in the interaction with bacterial targets.

Physicochemical Properties and Alternative Scaffolds

Table 3: General Physicochemical Properties and Potential Alternatives

PropertyBenzothiophene Carboxylate EstersPotential Alternatives/BioisosteresRationale for Comparison
Scaffold BenzothiopheneBenzofuran, Indole, BenzothiazoleIsosteric replacements to modulate activity and physicochemical properties.
Functional Group Carboxylate EsterCarboxylic Acid, Amide, TetrazoleBioisosteric replacements to improve metabolic stability, pKa, and binding interactions.
Lipophilicity (logP) Generally moderate to highVaries depending on the specific alternativeCrucial for membrane permeability and off-target effects.
Solubility Generally low in aqueous mediaVaries; can be improved with polar groupsAffects bioavailability and formulation.

Conclusion and Future Directions

Benzothiophene carboxylate esters represent a versatile and promising class of compounds in drug discovery. Their synthetic tractability allows for extensive chemical space exploration, and their demonstrated efficacy in preclinical models of cancer and infectious disease warrants further investigation.

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of optimized benzothiophene carboxylate esters against current gold-standard drugs are crucial to establish their therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will enable more rational drug design and development.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to identify lead candidates with favorable safety and efficacy profiles.

By leveraging the insights presented in this guide, researchers can more effectively navigate the development of novel benzothiophene-based therapeutics to address unmet medical needs.

References

  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvorak, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]

  • Abid, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(1), 131. [Link]

  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

  • Bansal, R., & Kaur, J. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. [Link]

  • Tso, S. C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase*. The Journal of biological chemistry, 289(30), 20583–20593. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2023). MDPI. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2023). National Institutes of Health. [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). PubMed Central. [Link]

  • Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(benzoylamino)-, 3-(dimethylamino)propyl ester. PubChem. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

  • Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. ResearchGate. [Link]

  • Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). MDPI. [Link]

  • Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Growth inhibitory activity of antitumour benzothiazoles, doxorubicin... ResearchGate. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 7-fluoro-1-benzothiophene-2-carboxylate

A Researcher's Guide to Safely Handling Methyl 7-fluoro-1-benzothiophene-2-carboxylate As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Methyl 7-fluoro-1-benz...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Methyl 7-fluoro-1-benzothiophene-2-carboxylate

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Methyl 7-fluoro-1-benzothiophene-2-carboxylate is foundational to therapeutic innovation. The unique structural characteristics of this fluorinated benzothiophene derivative, while promising for medicinal chemistry applications, also necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety.

I. Hazard Assessment and Risk Mitigation

Before any work begins, a thorough risk assessment is mandatory. The primary hazards associated with Methyl 7-fluoro-1-benzothiophene-2-carboxylate are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

Given these potential hazards, all handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the minimum required PPE for handling Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[2][3]Provides a barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[2]Aromatic and halogenated hydrocarbons can degrade many glove materials.[4] Nitrile and neoprene offer good chemical resistance. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.
Body Protection A flame-resistant laboratory coat. A chemical-resistant apron should be worn over the lab coat.[2]Protects against splashes and spills, preventing contact with skin and personal clothing.
Respiratory Protection Not typically required when handling small quantities in a properly functioning chemical fume hood. However, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a large spill.[2]Engineering controls (the fume hood) are the primary means of respiratory protection.

III. Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.

  • Preparation:

    • Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents before introducing the Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

    • Don all required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • If creating a solution, add the solvent to the flask containing the weighed compound slowly to avoid splashing.

  • Reaction Setup and Monitoring:

    • All reactions involving this compound must be conducted in a well-ventilated fume hood.

    • Use flame-dried glassware to prevent unwanted side reactions, as is common practice with many organic syntheses.[5][6]

    • Ensure all joints are properly sealed to prevent the escape of vapors.

  • Post-Reaction Workup and Purification:

    • Quench reactions carefully, especially if exothermic.

    • Perform all extractions and chromatographic separations within the fume hood.

IV. Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Small Spill: For minor spills within the fume hood, absorb the material with a compatible absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[2]

  • Large Spill: Evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill yourself.

V. Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal of chemical waste is not just a regulatory requirement but a cornerstone of responsible research.

  • Solid Waste: All solid waste contaminated with Methyl 7-fluoro-1-benzothiophene-2-carboxylate (e.g., weighing boats, gloves, absorbent materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Pathway: All waste containing this fluorinated organic compound must be disposed of through your institution's hazardous waste program.[2] Due to the persistence of some fluorinated compounds, incineration at a licensed facility is often the preferred disposal method.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE FumeHood Work in Fume Hood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve/React Weigh->Dissolve Workup Reaction Workup Dissolve->Workup Decontaminate Decontaminate Glassware Workup->Decontaminate Waste Segregate Waste Decontaminate->Waste Dispose Dispose via EHS Waste->Dispose

Caption: A streamlined workflow for the safe handling of Methyl 7-fluoro-1-benzothiophene-2-carboxylate.

By integrating these safety protocols and understanding the rationale behind them, you can confidently and safely advance your research in drug development.

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